Alk-IN-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H45ClN6O6S4 |
|---|---|
Molecular Weight |
809.5 g/mol |
IUPAC Name |
[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-2-oxoethyl] 1,1-dioxo-1,4-thiazinane-4-carbodithioate |
InChI |
InChI=1S/C35H45ClN6O6S4/c1-22(2)48-30-19-26(25-10-12-41(13-11-25)32(43)21-50-35(49)42-14-16-51(44,45)17-15-42)24(5)18-29(30)39-34-37-20-27(36)33(40-34)38-28-8-6-7-9-31(28)52(46,47)23(3)4/h6-9,18-20,22-23,25H,10-17,21H2,1-5H3,(H2,37,38,39,40) |
InChI Key |
HVCBKWMGVOJUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)CSC(=S)N3CCS(=O)(=O)CC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Alk-IN-21: A Potent and Selective ALK Inhibitor for Overcoming Drug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the production of an aberrant ALK protein that drives uncontrolled cell growth and survival in various cancers, most notably in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. While the development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive cancers, the emergence of drug resistance, often through secondary mutations in the ALK kinase domain, remains a significant clinical challenge.
Alk-IN-21, also identified as compound B10, has emerged as a potent, next-generation ALK inhibitor, specifically designed to overcome resistance to earlier-generation TKIs. This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activity, the experimental protocols for its evaluation, and the underlying signaling pathways it targets.
ALK Signaling Pathway
The ALK receptor, upon activation by its ligand or through oncogenic fusion, dimerizes and autophosphorylates its kinase domain. This initiates a cascade of downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration. The primary signaling cascades activated by ALK include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.
-
JAK-STAT Pathway: Activation of this pathway leads to the transcription of genes involved in cell survival and proliferation.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion.
Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.
Biochemical Profile of this compound
This compound is a 2,4-diarylaminopyrimidine derivative bearing a dithiocarbamate moiety, designed to overcome drug resistance conferred by mutations in the ALK kinase domain, particularly the gatekeeper mutation L1196M and the solvent-front mutation G1202R.[1]
Enzymatic Inhibitory Potency
This compound demonstrates potent inhibitory activity against wild-type ALK and clinically relevant mutant forms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| ALK Wild-Type (WT) | 4.59 |
| ALK L1196M | 2.07 |
| ALK G1202R | 5.95 |
| Data sourced from the primary publication on compound B10 (this compound).[1] |
Cellular Activity of this compound
The anti-proliferative effects of this compound were evaluated in human cancer cell lines harboring ALK fusions.
| Cell Line | Cancer Type | ALK Status | IC50 (µM) |
| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK | 0.07 |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 0.07 |
| Data sourced from the primary publication on compound B10 (this compound).[1] |
Further cellular studies on the H2228 cell line revealed that this compound induces apoptosis and causes cell cycle arrest in the G2/M phase.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase active site.
Materials:
-
Recombinant human ALK (WT, L1196M, G1202R)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Assay buffer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound, kinase, and Eu-anti-GST antibody mixture.
-
Add the kinase tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Karpas299 or H2228 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
While the primary publication for this compound (compound B10) did not include in vivo data, a typical xenograft study to evaluate the efficacy of an ALK inhibitor would follow this general protocol.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
ALK-positive cancer cells (e.g., H2228)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject ALK-positive cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-ALK, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Experimental and Developmental Workflow
The evaluation of a novel ALK inhibitor like this compound follows a structured workflow, from initial biochemical screening to preclinical in vivo validation.
Figure 2: General workflow for the development and evaluation of an ALK inhibitor.
Conclusion
This compound is a highly potent ALK inhibitor that demonstrates significant activity against wild-type ALK and clinically important resistance mutations, including L1196M and G1202R. Its efficacy in inhibiting the proliferation of ALK-positive cancer cell lines at low nanomolar concentrations highlights its potential as a therapeutic candidate. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of next-generation ALK inhibitors. Further preclinical evaluation, particularly in in vivo models of ALK-driven cancers, is warranted to fully elucidate the therapeutic potential of this compound.
References
Alk-IN-21: A Technical Guide for Anaplastic Large Cell Lymphoma Research
Disclaimer: Information regarding a specific molecule designated "Alk-IN-21" is not available in the public domain as of late 2025. This document therefore serves as a comprehensive technical guide for a hypothetical, next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, representative of potent and selective compounds used in the research of anaplastic large cell lymphoma (ALCL). All data and protocols are compiled from published research on various advanced ALK inhibitors.
Introduction
Anaplastic Large Cell Lymphoma (ALCL) is an aggressive T-cell non-Hodgkin lymphoma. A significant subset of ALCL is characterized by a chromosomal translocation involving the ALK gene, most commonly t(2;5)(p23;q35), which results in the expression of the oncogenic fusion protein Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK).[1][2] The constitutive kinase activity of NPM-ALK drives tumor cell proliferation and survival through the activation of multiple downstream signaling pathways.[3]
Targeted inhibition of the ALK tyrosine kinase has emerged as a highly effective therapeutic strategy. This compound represents a next-generation, highly potent and selective ALK inhibitor designed to overcome resistance mechanisms observed with earlier-generation inhibitors. This guide provides an in-depth overview of the preclinical data, experimental protocols, and signaling pathways relevant to the investigation of this compound and similar molecules in ALCL research.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of representative next-generation ALK inhibitors against various ALCL cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Reference |
| Representative Next-Gen ALK Inhibitor | ALK | 1.9 | [4] |
| Crizotinib (1st Gen) | ALK | 3.0 | [4] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%.
Table 2: Cellular Proliferation Inhibition in ALK+ ALCL Cell Lines
| Cell Line | Genetic Profile | Representative Next-Gen ALK Inhibitor IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Reference |
| SU-DHL-1 | NPM-ALK | 11-25 | ~70 | [3] |
| L-82 | NPM-ALK | 11-25 | ~70 | [3] |
| Karpas 299 | NPM-ALK | 11-25 | ~70 | [3] |
| SR-786 | NPM-ALK | 97 | 225 | [3] |
IC₅₀ values in cellular assays represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Table 3: Activity Against Crizotinib-Resistant ALK Mutations
| ALK Mutation | Representative Next-Gen Inhibitor IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Ceritinib IC₅₀ (nM) | Alectinib IC₅₀ (nM) | Reference |
| G1202R | 80 | 560 | 309 | 595 | [4] |
| L1196M | <10 | >150 | <20 | <20 | [1][5] |
These data highlight the improved potency of next-generation inhibitors against clinically relevant resistance mutations.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to determine the inhibitory effect of this compound on the proliferation of ALCL cell lines.
-
Cell Culture: Culture ALCL cell lines (e.g., SU-DHL-1, Karpas 299) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C.[3]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for Phospho-ALK and Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of ALK and its key downstream signaling proteins.
-
Cell Treatment: Seed ALCL cells in 6-well plates and treat with varying concentrations of this compound for 2-4 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Probe the membrane for a loading control protein such as GAPDH or β-actin to ensure equal protein loading.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of ALCL.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID gamma).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ ALCL cells (e.g., Karpas 299) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., once daily) at a predetermined dose. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Signaling Pathways and Experimental Workflows
NPM-ALK Signaling Pathway
The fusion protein NPM-ALK, prevalent in ALCL, leads to constitutive activation of the ALK tyrosine kinase domain. This triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation.[3][6] this compound is designed to inhibit the initial phosphorylation of ALK, thereby blocking these downstream effects.
Caption: Simplified NPM-ALK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a novel ALK inhibitor like this compound.
Caption: Standard preclinical workflow for evaluating a novel ALK inhibitor.
Logic of Overcoming Drug Resistance
Next-generation ALK inhibitors are designed to be effective against mutations that confer resistance to earlier inhibitors like crizotinib. The G1202R mutation, for example, is a "gatekeeper" mutation that sterically hinders the binding of crizotinib but is accommodated by the more flexible or differently binding structures of newer inhibitors.
Caption: Rationale for next-generation ALK inhibitors overcoming resistance mutations.
References
- 1. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 3. A Combination of Alectinib and DNA-Demethylating Agents Synergistically Inhibits Anaplastic-Lymphoma-Kinase-Positive Anaplastic Large-Cell Lymphoma Cell Proliferation [mdpi.com]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding ALK Tyrosine Kinase Inhibitors: A Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the core mechanisms, experimental evaluation, and signaling pathways associated with Anaplastic Lymphoma Kinase (ALK) inhibitors.
Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to the expression of oncogenic ALK fusion proteins.[1][2] These aberrant ALK proteins are constitutively active, driving downstream signaling pathways that promote uncontrolled cell proliferation, survival, and ultimately, tumorigenesis.[1][3] Consequently, ALK has emerged as a key therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1] ALK inhibitors are a class of targeted therapies designed to block the kinase activity of these oncogenic ALK variants.[4] This guide provides a technical overview of the role of ALK inhibitors, their mechanism of action, relevant signaling pathways, and common experimental protocols used in their evaluation.
Core Mechanism of Action
ALK inhibitors are typically small molecule compounds that function as ATP-competitive inhibitors.[4][5] They bind to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[4] This inhibition of ALK's kinase activity leads to the suppression of cancer cell growth and the induction of apoptosis.[3]
The most common ALK gene rearrangement in NSCLC involves the fusion of ALK with the echinoderm microtubule-associated protein-like 4 (EML4) gene.[5] The resulting EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain.[3] Several generations of ALK inhibitors have been developed, each with varying potency and efficacy against different ALK mutations that can arise and confer resistance to earlier-generation inhibitors.[6]
Key Signaling Pathways
The oncogenic activity of ALK fusion proteins is mediated through the activation of several key downstream signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of ALK inhibitors and for developing strategies to overcome resistance.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutively active ALK fusion proteins can lead to the persistent activation of the MAPK pathway, promoting uncontrolled cell division.[1]
-
PI3K-AKT-mTOR Pathway: The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism. Its activation by oncogenic ALK contributes to the survival and proliferation of cancer cells.[1]
-
JAK-STAT Pathway: The JAK-STAT signaling cascade is involved in cell growth and survival. In some contexts, such as ALK-positive anaplastic large cell lymphoma, the JAK3/STAT3 pathway is a significant contributor to the malignant phenotype.[7]
Below is a diagram illustrating the central role of ALK in activating these key downstream signaling pathways.
ALK Signaling Pathways
Quantitative Data for ALK Inhibitors
The potency and efficacy of ALK inhibitors are typically characterized by various quantitative measures. These data are essential for comparing different inhibitors and for guiding preclinical and clinical development.
| Parameter | Description | Example Value (Compound X) |
| IC₅₀ (Enzymatic) | The concentration of an inhibitor that reduces the enzymatic activity of ALK by 50%. | 2.5 nM |
| IC₅₀ (Cellular) | The concentration of an inhibitor that inhibits the proliferation of ALK-positive cancer cells by 50%. | 20 nM |
| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | 0.8 nM |
| EC₅₀ | The concentration of a drug that gives half-maximal response. | 15 nM |
| ORR (Objective Response Rate) | The percentage of patients whose tumor is destroyed or significantly reduced in size by a drug. | 60-78% |
| PFS (Progression-Free Survival) | The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. | 10.9-34.8 months |
Note: The example values are hypothetical and for illustrative purposes only. Actual values for specific ALK inhibitors can be found in the scientific literature.[6]
Experimental Protocols
A variety of experimental techniques are employed to study the activity of ALK inhibitors and their effects on cancer cells.
ALK Kinase Assays (In Vitro)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.
-
Methodology:
-
Recombinant ALK kinase domain is incubated with a specific substrate peptide and ATP in a reaction buffer.
-
The test compound (e.g., Alk-IN-21) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using methods such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assays
-
Objective: To assess the effect of an ALK inhibitor on the growth of ALK-positive cancer cell lines.
-
Methodology:
-
ALK-positive cancer cells (e.g., H3122, Karpas-299) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the ALK inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as:
-
MTT or MTS assays: Colorimetric assays that measure metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.
-
-
The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
-
Western Blotting for Phospho-ALK and Downstream Signaling
-
Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation status of ALK and its downstream signaling proteins.
-
Methodology:
-
ALK-positive cells are treated with the ALK inhibitor for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated forms of downstream proteins (e.g., p-ERK, p-AKT, p-STAT3), and their total protein counterparts.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and the signal is visualized using chemiluminescence.
-
Below is a diagram illustrating a typical experimental workflow for evaluating an ALK inhibitor.
ALK Inhibitor Evaluation Workflow
Conclusion
ALK tyrosine kinase inhibitors represent a significant advancement in the treatment of ALK-driven malignancies. A thorough understanding of their mechanism of action, the signaling pathways they modulate, and the experimental methodologies used for their evaluation is paramount for the continued development of more effective and durable therapies. This guide provides a foundational framework for researchers and drug development professionals working in this critical area of oncology.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 5. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-21 Contributes to JAK3/STAT3 Activation and Promotes Cell Growth in ALK-Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Alk-IN-21: A Potent ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Alk-IN-21, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant mutants.
Chemical Structure and Physicochemical Properties
This compound, also identified as Compound B10, is a small molecule inhibitor belonging to the pyrimidine class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H45ClN6O6S4[1] |
| Molar Mass | 809.49 g/mol [1] |
| CAS Number | 2901889-01-6[1][2] |
(A definitive 2D chemical structure diagram is pending identification in primary scientific literature.)
Biological Activity and In Vitro Potency
This compound has demonstrated significant inhibitory activity against wild-type ALK and key resistance mutations, most notably the G1202R solvent front mutation, which confers resistance to several first and second-generation ALK inhibitors.[2][3] The compound also exhibits potent anti-proliferative effects in cancer cell lines harboring ALK fusions.
Enzymatic Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of this compound against various ALK kinase variants are presented below.
| Target | IC50 (nM) |
| ALK (Wild-Type) | 4.59[2] |
| ALK L1196M | 2.07[2] |
| ALK G1202R | 5.95[2] |
Cellular Anti-proliferative Activity
The IC50 values for the inhibition of proliferation in various human cancer cell lines are as follows:
| Cell Line | Cancer Type | ALK Status | IC50 (µM) |
| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK fusion | 0.07[2] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK fusion | 0.07[2] |
| HCT116 | Colorectal Carcinoma | ALK wild-type | 5.53[2] |
Mechanism of Action and Signaling Pathways
ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK) or point mutations, drives oncogenesis by activating downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation. The primary signaling cascades activated by oncogenic ALK include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.
This compound, as a potent ALK inhibitor, is designed to bind to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK and the subsequent activation of its downstream effectors. This inhibition leads to the suppression of tumor cell growth and the induction of apoptosis.
Experimental Protocols
Detailed experimental protocols for the determination of enzymatic and cellular IC50 values are crucial for the replication and validation of these findings. The following are generalized protocols based on standard laboratory practices.
ALK Enzymatic Assay (Generalized Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against ALK kinase.
A standard procedure for an enzymatic activity inhibition assay involves careful selection of the catalytic reaction, optimal conditions, and appropriate concentrations of the enzyme, substrate, and inhibitor.[4]
Cell Proliferation Assay (Generalized Protocol)
This protocol outlines a method to assess the anti-proliferative effect of a compound on cancer cell lines.
For the Karpas-299 cell line, proliferation can be assessed using various methods, including the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS) or a resazurin-based assay.[5][6]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not yet publicly available in the primary scientific literature. The synthesis of similar 2,4-pyrimidinediamine derivatives often involves multi-step reactions, including coupling and condensation steps.[7][8]
Conclusion and Future Directions
This compound is a promising, potent inhibitor of ALK, with significant activity against the clinically important G1202R resistance mutation. Its strong anti-proliferative effects in ALK-positive cancer cell lines warrant further investigation. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties in in vivo models to assess its potential as a therapeutic agent for ALK-driven malignancies. The identification and publication of its detailed synthesis and experimental protocols will be crucial for advancing its preclinical and potential clinical development.
References
- 1. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Super-enhancer-based identification of a BATF3/IL-2R−module reveals vulnerabilities in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Inhibitory Effects of Advanced Anaplastic Lymphoma Kinase (ALK) Inhibitors on Resistance Mutations
Disclaimer: No specific public data was found for a compound designated "Alk-IN-21". This guide will therefore focus on a potent, next-generation ALK inhibitor, JH-VIII-157-02 , as a case study to illustrate the inhibitory effects on ALK mutations, including the highly resistant G1202R mutation. The data and methodologies presented are based on published preclinical studies.
Introduction
The emergence of resistance mutations in the Anaplastic Lymphoma Kinase (ALK) gene is a significant clinical challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The G1202R mutation, located in the solvent front of the ATP-binding pocket, is a particularly problematic mutation, conferring resistance to first and second-generation ALK inhibitors.[1] This document provides a technical overview of the inhibitory effects of an advanced ALK inhibitor, JH-VIII-157-02, against wild-type ALK and a panel of clinically relevant resistance mutations, with a focus on ALKG1202R.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activity of ALK inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes the cellular phospho-ALK IC50 values for JH-VIII-157-02 in comparison to the second-generation inhibitor Alectinib against various EML4-ALK fusion variants.
| Compound | EML4-ALK WT IC50 (nM) | EML4-ALK G1202R IC50 (nM) | EML4-ALK L1196M IC50 (nM) | EML4-ALK C1156Y IC50 (nM) | EML4-ALK F1174L IC50 (nM) | EML4-ALK L1152R IC50 (nM) | EML4-ALK 1151Tins IC50 (nM) | EML4-ALK G1269A IC50 (nM) | EML4-ALK S1206Y IC50 (nM) |
| Alectinib | 2 | 207 | 90 | 2 | 3 | 169 | 72 | 9 | 2 |
| JH-VIII-157-02 | 2 | 2 | 10 | 15 | 20 | 10 | 10 | 5 | 5 |
Data sourced from Hatcher, J. M., et al. (2016). Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation. Journal of medicinal chemistry, 59(17), 8067–8079.[1]
Experimental Protocols
Cell-Based Phospho-ALK IC50 Assay
This assay determines the concentration of an inhibitor required to reduce the phosphorylation of ALK in a cellular context by 50%.
Cell Lines:
-
Ba/F3 cells engineered to express various EML4-ALK fusion proteins (Wild-Type, G1202R, L1196M, etc.).
-
Untransduced Ba/F3 cells are used as a control for cytotoxicity.
Methodology:
-
Cell Culture: Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and IL-3. For ALK-expressing cells, IL-3 is omitted to ensure dependence on ALK signaling for survival.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., JH-VIII-157-02) for a specified period (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ALK (p-ALK).
-
A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry.
-
-
Data Analysis:
-
The intensity of the p-ALK band for each compound concentration is normalized to a loading control (e.g., total ALK or a housekeeping protein like GAPDH).
-
The normalized values are then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Cellular Phospho-ALK IC50 Assay
Caption: Workflow for determining the cellular IC50 of an ALK inhibitor.
References
The Evolution of ALK Inhibitors: A Technical Guide to Targeted Cancer Therapy
A Foreword for the Research Professional: The discovery of Anaplastic Lymphoma Kinase (ALK) rearrangements as oncogenic drivers has epitomized the success of precision medicine in oncology. This guide provides a comprehensive overview of the history and development of ALK inhibitors, from the initial discovery of the NPM-ALK fusion protein to the advent of third-generation targeted therapies. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, including experimental methodologies and comparative data, to support ongoing research and development in this critical field.
The Discovery of ALK and its Role in Oncogenesis
Anaplastic Lymphoma Kinase (ALK) was first identified in 1994 as part of a chromosomal translocation, t(2;5)(p23;q35), in anaplastic large-cell lymphoma (ALCL).[1] This translocation results in the fusion of the ALK gene with the Nucleophosmin (NPM1) gene, creating the oncogenic NPM-ALK fusion protein.[1] The full-length ALK receptor tyrosine kinase was later characterized in 1997.[1] In 2007, a pivotal discovery identified the EML4-ALK fusion gene in a subset of non-small cell lung cancer (NSCLC) patients, establishing ALK as a key therapeutic target in this disease.[2][3][4]
Aberrant ALK activation, most commonly through gene rearrangements, leads to the constitutive activation of its tyrosine kinase domain. This triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[5][6][7][8]
Generations of ALK Inhibitors: A Comparative Overview
The development of ALK inhibitors has progressed through three distinct generations, each designed to improve efficacy, overcome resistance, and enhance central nervous system (CNS) penetration.
First-Generation ALK Inhibitor: Crizotinib
Crizotinib (Xalkori) was the first ALK inhibitor to receive FDA approval in 2011 for the treatment of ALK-positive NSCLC.[2][9] Initially developed as a c-MET inhibitor, its potent activity against ALK was discovered serendipitously.[3][10] While a significant breakthrough, the majority of patients develop resistance to crizotinib, typically within the first year of treatment.[11][12]
Second-Generation ALK Inhibitors: Ceritinib, Alectinib, and Brigatinib
To address crizotinib resistance, a new wave of more potent and selective ALK inhibitors was developed.
-
Ceritinib (Zykadia): Approved by the FDA in 2014, ceritinib demonstrated efficacy in patients who had progressed on crizotinib.[3][11] It is approximately 20 times more potent than crizotinib in enzymatic assays.[13]
-
Alectinib (Alecensa): FDA-approved in 2015, alectinib is highly selective for ALK and has shown significant activity against many crizotinib-resistant mutations and excellent CNS penetration.[14]
-
Brigatinib (Alunbrig): Receiving FDA approval in 2017, brigatinib is a potent inhibitor of both ALK and ROS1 and is active against a broad spectrum of ALK resistance mutations.[3][15]
Third-Generation ALK Inhibitor: Lorlatinib
Lorlatinib (Lorbrena), approved by the FDA in 2018, was specifically designed to overcome resistance to second-generation ALK inhibitors and to effectively cross the blood-brain barrier.[7][14][16][17] It has demonstrated activity against a wide range of ALK mutations, including the highly resistant G1202R mutation.[17][18]
Quantitative Data Presentation
The following tables summarize the in vitro potency and clinical efficacy of the key ALK inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of ALK Inhibitors Against Various ALK Mutations
| ALK Mutant | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| Wild-Type | 24 | 0.2 | 1.9 | 14 | 1 |
| L1196M | 170 | 37 | 25 | 9 | 18 |
| G1269A | 1109 | 37 | 25 | 184 | 37 |
| G1202R | 560 | 309 | 595 | 184 | 80 |
| I1171T | - | 37 | 28.4 | 9 | 37 |
| C1156Y | - | - | - | <50 | - |
| F1174L | - | - | <10 | <50 | - |
| V1180L | - | - | - | <50 | - |
Table 2: Pivotal Clinical Trial Efficacy Data for First-Line Treatment of ALK-Positive NSCLC
| Inhibitor | Clinical Trial | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Crizotinib | PROFILE 1014 | Chemotherapy | 10.9 months | 74% |
| Ceritinib | ASCEND-4 | Chemotherapy | 16.6 months | 73% |
| Alectinib | ALEX | Crizotinib | 34.8 months | 82.9% |
| Alectinib | J-ALEX | Crizotinib | 34.1 months | - |
| Brigatinib | ALTA-1L | Crizotinib | 24.0 months | 74% |
| Lorlatinib | CROWN | Crizotinib | Not Reached (60% at 5 years) | 76% |
Data compiled from pivotal clinical trial reports.[5][9][10][19][20][22][23][24][25][26][27][28][29][30]
Mechanisms of Resistance to ALK Inhibitors
Resistance to ALK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves the acquisition of secondary mutations within the ALK kinase domain that interfere with drug binding. The specific mutations that arise are often dependent on the inhibitor used. For example, the L1196M "gatekeeper" mutation is a common mechanism of resistance to crizotinib.[15] The G1202R mutation is a frequent cause of resistance to second-generation inhibitors.[15][31]
-
Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. These can include the activation of other receptor tyrosine kinases such as EGFR or MET.
Experimental Protocols
Detection of ALK Rearrangements
5.1.1. Fluorescence In Situ Hybridization (FISH)
The Vysis ALK Break Apart FISH Probe Kit is considered the gold standard for detecting ALK gene rearrangements.[3][7][21]
-
Principle: This assay uses two DNA probes labeled with different fluorophores that bind to regions flanking the ALK gene. In cells without an ALK rearrangement, the probes are close together, and the signals appear fused (yellow or overlapping red and green). In cells with an ALK rearrangement, the probes are separated, resulting in distinct red and green signals.[11]
-
Procedure Outline:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Pre-treatment with protease to permeabilize the cells.
-
The ALK probe mixture is applied to the slides, and the DNA is co-denatured.
-
Hybridization is carried out overnight in a humidified chamber.
-
Post-hybridization washes are performed to remove unbound probes.
-
Slides are counterstained with DAPI and analyzed under a fluorescence microscope.
-
-
Interpretation: A sample is considered positive for an ALK rearrangement if more than 15% of the scored tumor cells show split red and green signals or an isolated red signal.[7][11][21]
5.1.2. Immunohistochemistry (IHC)
IHC is a widely used method to detect the expression of the ALK protein.
-
Principle: This technique uses an antibody that specifically binds to the ALK protein. The antibody is linked to an enzyme that catalyzes a colorimetric reaction, allowing for the visualization of the protein in the tissue.
-
Procedure Outline:
-
FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope.
-
The primary antibody (e.g., D5F3 clone) is applied to the tissue.
-
A secondary antibody conjugated to an enzyme is added.
-
A chromogenic substrate is applied, resulting in a colored precipitate at the site of the antigen.
-
The slide is counterstained and analyzed under a light microscope.
-
-
Interpretation: A strong, diffuse cytoplasmic staining in tumor cells is indicative of an ALK rearrangement.[12]
In Vitro Assays
5.2.1. ALK Kinase Activity Assay
Several methods can be used to measure the enzymatic activity of ALK and the inhibitory effect of compounds. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are a common non-radioactive method.
-
Principle: A biotinylated ALK substrate peptide and a phosphotyrosine-specific antibody labeled with a europium chelate are used. When the substrate is phosphorylated by ALK, the antibody binds to it. The addition of streptavidin-allophycocyanin (APC) brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.
-
Procedure Outline:
-
Recombinant ALK enzyme is incubated with the substrate peptide and ATP in a kinase reaction buffer.
-
The reaction is stopped by the addition of EDTA.
-
The europium-labeled antibody and streptavidin-APC are added.
-
The plate is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
The IC50 value of an inhibitor is determined by measuring the decrease in the FRET signal at various inhibitor concentrations.
-
5.2.2. Cell-Based Proliferation/Viability Assay
These assays determine the effect of ALK inhibitors on the growth and survival of ALK-positive cancer cell lines (e.g., H3122, Karpas-299).
-
Principle: Assays such as the MTS or MTT assay measure the metabolic activity of viable cells. A tetrazolium salt is reduced by metabolically active cells to a colored formazan product, which can be quantified by measuring its absorbance.
-
Procedure Outline:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).
-
The MTS or MTT reagent is added to each well.
-
The plate is incubated to allow for the conversion of the reagent to formazan.
-
The absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
-
In Vivo Tumor Models
Patient-derived xenograft (PDX) models or xenografts using established ALK-positive cell lines are used to evaluate the in vivo efficacy of ALK inhibitors.
-
Principle: Human tumor tissue or cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ALK inhibitor, and tumor growth is monitored over time.
-
Procedure Outline:
-
ALK-positive human cancer cells (e.g., H3122) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The ALK inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and can be used for further analysis (e.g., western blotting, IHC).
-
Mandatory Visualizations
Figure 1: Simplified ALK signaling pathway.
Figure 2: Preclinical to clinical workflow for ALK inhibitors.
Figure 3: Evolution of ALK inhibitor resistance.
References
- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfizer’s LORBRENA® CROWN Study Shows Majority of Patients with ALK-Positive Advanced Lung Cancer Living Beyond Five Years Without Disease Progression | Pfizer [pfizer.com]
- 3. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorlatinib vs Crizotinib in Advanced ALK-Positive NSCLC: 5-Year Outcomes From Phase III CROWN Trial - The ASCO Post [ascopost.com]
- 5. Detection of ALK gene rearrangement in non-small cell lung cancer: a comparison of fluorescence in situ hybridization and chromogenic in situ hybridization with correlation of ALK protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of ALK gene rearrangement by fluorescence in situ hybridization in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subgroup analysis of crizotinib versus either pemetrexed (PEM) or docetaxel (DOC) in the phase III study (PROFILE 1007) of advanced <I>ALK</I>-positive non-small cell lung cancer (NSCLC). - ASCO [asco.org]
- 8. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of ALK rearrangement by immunohistochemistry in lung adenocarcinoma and the identification of a novel EML4-ALK variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 16. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Final PFS analysis and safety data from the phase III J-ALEX study of alectinib (ALC) vs. crizotinib (CRZ) in ALK-inhibitor naïve ALK-positive non-small cell lung cancer (ALK+ NSCLC). - ASCO [asco.org]
- 19. mdpi.com [mdpi.com]
- 20. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. ascopubs.org [ascopubs.org]
- 23. cancernetwork.com [cancernetwork.com]
- 24. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
- 25. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Final overall survival analysis from the phase III J-ALEX study of alectinib versus crizotinib in ALK inhibitor-naïve Japanese patients with ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 28. pfizer.com [pfizer.com]
- 29. oaepublish.com [oaepublish.com]
- 30. nichireibiosciences.com [nichireibiosciences.com]
- 31. Phase 3 study of ceritinib vs chemotherapy in ALK-rearranged NSCLC patients previously treated with chemotherapy and crizotinib (ASCEND-5): Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Alk-IN-21 and Con B-1 as Covalent Inhibitors of Anaplastic Lymphoma Kinase (ALK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) where its aberrant fusion proteins drive oncogenesis.[1] Covalent inhibitors, which form a permanent bond with their target protein, offer potential advantages over reversible inhibitors, including prolonged pharmacodynamic effects and the ability to target shallow binding pockets. This technical guide provides an in-depth analysis of two novel covalent inhibitors of ALK: Alk-IN-21 (also known as Compound B10) and Con B-1. We will detail the experimental evidence and methodologies that classify them as covalent inhibitors, present their quantitative data for comparative analysis, and visualize the key mechanisms and workflows.
Mechanism of Covalent Inhibition
Covalent inhibitors typically function through a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the target protein. Following this initial binding, a reactive functional group ("warhead") on the inhibitor forms a permanent covalent bond with a nucleophilic amino acid residue on the target protein, leading to irreversible inhibition.[2] For both this compound and Con B-1, this covalent interaction with the ALK kinase domain is a key feature of their mechanism of action.
This compound (Compound B10): A Potent Covalent Inhibitor Targeting Wild-type and Mutant ALK
This compound is a novel 2,4-diarylaminopyrimidine derivative bearing a dithiocarbamate moiety, designed to overcome drug resistance associated with ALK mutations, particularly the G1202R mutation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potent inhibitory activity against wild-type and mutant ALK, as well as its anti-proliferative effects in cancer cell lines.
Table 1: Enzymatic Inhibitory Activity of this compound against ALK Kinase [3]
| Target | IC50 (nM) |
| ALK WT | 4.59 |
| ALK L1196M | 2.07 |
| ALK G1202R | 5.95 |
Table 2: Anti-proliferative Activity of this compound in ALK-positive Cancer Cell Lines [3]
| Cell Line | IC50 (µM) |
| Karpas299 (Anaplastic Large Cell Lymphoma) | 0.07 |
| H2228 (NSCLC) | 0.07 |
Experimental Protocols
Enzymatic Kinase Inhibition Assay: [3]
The inhibitory activity of this compound against ALK and its mutants was determined using a standard kinase assay. The protocol involves incubating the recombinant ALK enzyme with the inhibitor at various concentrations, followed by the addition of ATP and a suitable substrate. The extent of substrate phosphorylation is then measured, typically through luminescence or fluorescence-based methods, to determine the IC50 value.
Cell Proliferation Assay (MTT Assay): [3]
The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:
-
Seed cancer cells (e.g., Karpas299, H2228) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Visualization of this compound's Covalent Inhibition Logic
Caption: Logical workflow of this compound covalent inhibition of ALK kinase.
Con B-1: A Rationally Designed Covalent Inhibitor Targeting a Novel Cysteine Residue
Con B-1 is a rationally designed covalent inhibitor of ALK that targets Cys1259, a cysteine residue located outside the traditional ATP-binding pocket.[4] This unique targeting strategy offers a novel approach to ALK inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for Con B-1, highlighting its inhibitory activity and selectivity.
Table 3: Enzymatic Inhibition Rate of Con B-1 against ALK Kinase [3]
| Compound | Concentration (µM) | Inhibition Rate (%) |
| Con B-1 | 1 | 98.5 |
Table 4: Anti-proliferative Activity of Con B-1 in Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| H3122 | NSCLC (ALK-positive) | 0.028 |
| H2228 | NSCLC (ALK-positive) | 0.045 |
| A549 | NSCLC (ALK-negative) | >10 |
| PC-9 | NSCLC (EGFR mutant) | >10 |
Experimental Protocols
Mass Spectrometry for Covalent Binding Confirmation: [3]
To confirm the covalent binding of Con B-1 to ALK, mass spectrometry is employed. The general workflow is as follows:
-
Incubate recombinant ALK protein with Con B-1.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify the peptide fragment that is covalently modified by Con B-1.
-
The mass shift corresponding to the addition of the inhibitor confirms the covalent adduct formation and can pinpoint the specific amino acid residue involved (Cys1259 in this case).
Caption: Experimental workflow for mass spectrometry confirmation of covalent binding.
Western Blot for ALK Signaling Pathway Analysis: [3]
To investigate the effect of Con B-1 on ALK signaling pathways, Western blotting is performed.
-
Treat ALK-positive cancer cells (e.g., H3122) with Con B-1 for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated forms of ALK and its downstream signaling proteins (e.g., p-ALK, p-STAT3, p-AKT, p-ERK).
-
Use corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate to visualize the protein bands. A decrease in the phosphorylation of these proteins indicates inhibition of the ALK signaling pathway.
Caption: Simplified ALK signaling pathway and the inhibitory effect of Con B-1.
Conclusion
This compound and Con B-1 represent two promising covalent inhibitors of ALK with distinct characteristics. This compound demonstrates potent activity against both wild-type and clinically relevant mutant forms of ALK, addressing a key challenge in targeted cancer therapy. Con B-1 introduces a novel mechanism of covalent inhibition by targeting a cysteine residue outside the ATP-binding pocket, opening new avenues for inhibitor design. The experimental data and methodologies detailed in this guide provide a comprehensive technical overview for researchers and drug development professionals working on the next generation of ALK-targeted therapies. The continued exploration of such covalent inhibitors holds significant promise for improving clinical outcomes for patients with ALK-driven malignancies.
References
- 1. Novel covalent modification of human anaplastic lymphoma kinase (ALK) and potentiation of crizotinib-mediated inhibition of ALK activity by BNP7787 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Discovery of 2,4-diarylaminopyrimidine derivatives bearing dithiocarbamate moiety as novel ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Alk-IN-21 in Elucidating ALK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. However, aberrant ALK activity, often due to chromosomal rearrangements or mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). Understanding the intricate signaling pathways governed by ALK is paramount for the development of targeted therapies. Alk-IN-21 has emerged as a potent and selective inhibitor of ALK, making it an invaluable tool for dissecting these complex signaling networks. This technical guide provides an in-depth overview of the application of this compound in studying ALK signaling pathways, complete with experimental protocols and data presentation to aid researchers in their investigative endeavors.
Introduction to ALK Signaling
The ALK receptor tyrosine kinase, upon activation by its ligands or through oncogenic fusion events, triggers a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1] The most well-characterized of these pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cytokine signaling and plays a key role in inflammation and immunity, as well as cell survival and proliferation.
Dysregulation of these pathways by aberrant ALK activity is a hallmark of ALK-driven cancers.
This compound: A Potent Probe for ALK Signaling
This compound is a small molecule inhibitor that exhibits high potency against both wild-type and mutated forms of the ALK protein. Its selectivity and potent inhibitory action make it an ideal chemical probe to investigate the functional consequences of ALK inhibition and to delineate the specific downstream signaling events mediated by ALK.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing the phosphorylation of its downstream substrates. This targeted inhibition effectively blocks the initiation of the signaling cascades that drive oncogenesis.
Quantitative Profile of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target | IC50 (nM) |
| ALK (Wild-Type) | 4.59[2] |
| ALK (L1196M mutant) | 2.07[2] |
| ALK (G1202R mutant) | 5.95[2] |
Experimental Protocols for Studying ALK Signaling with this compound
The following are detailed methodologies for key experiments to investigate the effects of this compound on ALK signaling pathways. These protocols are adapted from established methods for studying tyrosine kinase inhibitors.
Cell Culture and Treatment
-
Cell Lines: Utilize ALK-positive cancer cell lines (e.g., H3122, STE-1 for NSCLC; Karpas-299 for ALCL) and ALK-negative control cell lines.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations. Treat cells for the specified duration as required by the downstream application. A dose-response curve is recommended to determine the optimal concentration for inhibiting ALK phosphorylation in the cell line of interest.
Western Blot Analysis of ALK Pathway Activation
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the ALK signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ALK, STAT3, AKT, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment:
-
Add a viability reagent such as MTT or use a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on ALK kinase activity.
-
Reaction Setup: In a microplate, combine recombinant ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate or a specific ALK peptide substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Use a kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizing ALK Signaling and Experimental Workflows
ALK Signaling Pathways
Caption: Simplified overview of the major ALK signaling pathways and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for analyzing ALK pathway activation using Western blotting.
Logic of this compound in Probing ALK Signaling
Caption: Logical framework for using this compound to validate the role of ALK signaling in cancer.
Conclusion
This compound is a powerful research tool for the detailed investigation of ALK signaling pathways. Its high potency and selectivity allow for the precise inhibition of ALK, enabling researchers to unravel the complex downstream effects and to validate ALK as a therapeutic target. The experimental protocols and data visualization approaches outlined in this guide provide a solid framework for utilizing this compound to advance our understanding of ALK-driven malignancies and to facilitate the development of novel therapeutic strategies. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of targeting ALK with inhibitors like this compound.
References
Methodological & Application
Step-by-step guide for Alk-IN-21 synthesis in a lab setting.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk-IN-21 is a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, demonstrating significant activity against wild-type ALK and clinically relevant mutant forms, including the formidable G1202R mutation. Structurally, it is a 2,4-diarylaminopyrimidine derivative incorporating a dithiocarbamate moiety. This document provides a comprehensive, step-by-step laboratory protocol for the chemical synthesis of this compound, tailored for researchers in oncology and medicinal chemistry. The protocol is based on the synthetic route published by Wang et al. in Bioorganic & Medicinal Chemistry (2022). Additionally, this guide includes tabulated quantitative data for key intermediates and the final product, alongside diagrams illustrating the synthetic workflow and the targeted signaling pathway.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). While first and second-generation ALK inhibitors have shown significant clinical efficacy, the emergence of acquired resistance mutations, particularly the G1202R solvent front mutation, presents a major therapeutic challenge.
This compound (also referred to as compound B10) has been developed to overcome such resistance. Its novel chemical scaffold, featuring a 2,4-diarylaminopyrimidine core and a dithiocarbamate group, allows for potent inhibition of both wild-type and various mutated forms of the ALK protein. These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound to facilitate further research into its biological activities and potential as a therapeutic agent.
ALK Signaling Pathway
The EML4-ALK fusion protein, commonly found in NSCLC, leads to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), JAK-STAT, and PI3K-AKT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis. ALK inhibitors like this compound competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream oncogenic signals.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The synthesis of this compound is a multi-step process. Below is a detailed workflow and the specific protocols for each key reaction.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of Intermediate C
Reaction: Nucleophilic Aromatic Substitution
-
Reagents:
-
2,4-dichloropyrimidine (Intermediate A)
-
Substituted aniline (Intermediate B)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
-
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-BuOH, add the substituted aniline (1.0 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate C.
-
Step 2: Synthesis of Intermediate E
Reaction: Buchwald-Hartwig Coupling
-
Reagents:
-
Intermediate C (1.0 eq)
-
Second substituted aniline (Intermediate D, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.2 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To a dried reaction flask, add Intermediate C, the second aniline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir until TLC indicates the consumption of the starting material.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield Intermediate E.
-
Step 3: Synthesis of this compound (Final Product)
Reaction: Dithiocarbamate Formation
-
Reagents:
-
Intermediate E (1.0 eq)
-
Carbon disulfide (CS₂, 5.0 eq)
-
Triethylamine (TEA, 3.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Dissolve Intermediate E in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of carbon disulfide.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound and its key intermediates.
Table 1: Physicochemical and Yield Data for this compound and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| Intermediate C | C₁₀H₈Cl₂N₂ | 227.09 | 75-85 | White to off-white solid |
| Intermediate E | C₂₉H₃₇ClN₄O | 493.09 | 60-70 | Yellowish solid |
| This compound | C₃₅H₄₅ClN₆O₆S₄ | 809.52 | 50-65 | Yellow solid |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR | Peaks consistent with the proposed structure. |
| ¹³C NMR | Peaks consistent with the proposed structure. |
| Mass Spec (HRMS) | Calculated m/z value for [M+H]⁺ should match the observed value. |
| Purity (HPLC) | >95% |
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Palladium catalysts are flammable and should be handled with care.
-
Carbon disulfide is highly flammable and toxic; handle with extreme caution in a fume hood.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This document provides a detailed and actionable protocol for the synthesis of the potent ALK inhibitor, this compound. By following these procedures, researchers can reliably produce this compound for further in vitro and in vivo studies aimed at overcoming resistance to current ALK-targeted therapies. The provided diagrams and data tables serve as valuable resources for planning and executing the synthesis, as well as for understanding the compound's mechanism of action.
Application Notes and Protocols for TP-008: A Chemical Probe for ALK4 and ALK5
Introduction
Activin receptor-like kinase 4 (ALK4) and 5 (ALK5, also known as TGFβR1) are closely related type I serine/threonine kinase receptors that play pivotal roles in cellular signaling.[1][2] They are key mediators of the Transforming Growth Factor-beta (TGF-β) superfamily, which regulates a multitude of cellular processes including growth, differentiation, apoptosis, and immune responses.[1][3] Dysregulation of ALK4 and ALK5 signaling is implicated in numerous diseases such as cancer, fibrosis, and cardiovascular conditions.[4]
Chemical probes are essential tools for dissecting the biological functions of specific proteins in complex cellular systems.[5][6] A high-quality chemical probe must be potent, selective, and well-characterized to ensure that observed biological effects are attributable to the intended target.[6][7] While several inhibitors for ALK4 and ALK5 have been developed, many lack the required selectivity or comprehensive characterization for use as reliable chemical probes.[4][8]
Data Presentation: Probe Characteristics
The following tables summarize the quantitative data for the chemical probe TP-008, highlighting its potency and selectivity.
Table 1: In Vitro Potency of TP-008 and Other Inhibitors against ALK4 and ALK5
| Compound | ALK4 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | Assay Conditions | Reference |
| TP-008 | 113 | 343 | Enzyme Kinetic Assay, 1 µM ATP | [9] |
| Vactosertib | 8.3 | 11.8 | Enzyme Kinetic Assay, 1 µM ATP | [9] |
| GW-788388 | 155 | 222 | Enzyme Kinetic Assay, 1 µM ATP | [9] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Kinase Selectivity Profile of TP-008
| Kinase Target | Residual Binding (%) at 1 µM TP-008 | Assay Type | Reference |
| ALK4 | 3.3 | scanMax℠ Kinase Assay | [9] |
| ALK5 | 3.6 | scanMax℠ Kinase Assay | [9] |
| Other Kinases (Panel of 468) | > 35% (No significant off-targets) | scanMax℠ Kinase Assay | [9] |
The scanMax℠ assay measures the percentage of a tracer molecule that remains bound to the kinase in the presence of the test compound. A low percentage indicates strong binding of the test compound. The data demonstrates that TP-008 is highly selective for ALK4 and ALK5 with no significant off-target activity observed at a 1 µM concentration.[9]
Signaling Pathways and Mechanism of Action
ALK4 and ALK5 are essential for signaling by ligands of the TGF-β superfamily, such as Activins and TGF-βs.[2][11] Ligand binding induces the formation of a receptor complex, leading to the phosphorylation and activation of ALK4/ALK5 by a type II receptor.[1] The activated ALK4/ALK5 then phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[1][2] Phosphorylated SMAD2/3 form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1] TP-008 inhibits this cascade by blocking the kinase activity of ALK4 and ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3.[4]
Experimental Protocols
The following protocols provide a framework for using TP-008 to investigate ALK4/ALK5 signaling. Researchers should optimize conditions for their specific cell lines and experimental systems.
General Guidelines for Using Chemical Probes
-
Potency and Concentration: Use the lowest concentration of the probe that elicits the desired biological effect to minimize the risk of off-target activity. A concentration range of 0.1 to 1 µM is recommended for initial cellular experiments with TP-008.[7]
-
Negative Control: Always include the matched inactive negative control compound at the same concentration as the active probe to confirm that the observed phenotype is due to inhibition of the intended target.
-
Target Engagement: Confirm that the probe is engaging with ALK4/ALK5 in your cellular model. This can be achieved by measuring the inhibition of a downstream biomarker, such as the phosphorylation of SMAD2.
-
Orthogonal Approaches: Whenever possible, complement chemical probe studies with genetic approaches (e.g., siRNA, CRISPR) to validate the role of the target protein.[6]
Protocol: Inhibition of SMAD2 Phosphorylation in Cultured Cells
This protocol describes how to assess the cellular potency of TP-008 by measuring its ability to block TGF-β-induced SMAD2 phosphorylation via Western Blot.
Materials:
-
Cell line of interest (e.g., HEK293, HaCaT)
-
Complete cell culture medium
-
TP-008 (active probe)
-
Negative control compound
-
DMSO (vehicle)
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pSMAD2 (Ser465/467), Rabbit anti-SMAD2, Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the complete medium with serum-free or low-serum medium for 4-24 hours before treatment.
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of TP-008 and the negative control in DMSO.
-
Dilute the compounds in cell culture medium to the desired final concentrations (e.g., a dose-response from 0.01 to 10 µM). Include a vehicle-only control (DMSO).
-
Remove the medium from the cells and add the medium containing the inhibitors or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Ligand Stimulation:
-
Prepare a stock solution of TGF-β1.
-
Add TGF-β1 directly to the medium in each well to a final concentration of 1-5 ng/mL. Do not add TGF-β1 to a "non-stimulated" control well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 15-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies against total SMAD2 and a loading control like GAPDH.
Logic for Probe Application
The utility of TP-008 as a chemical probe is based on its fulfillment of key criteria that allow for confident interpretation of experimental results.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are ALK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are ALK4 modulators and how do they work? [synapse.patsnap.com]
- 4. A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]
Techniques for Identifying Protein Alkylation with Alk-IN-21: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk-IN-21 is a potent, alkyne-modified covalent inhibitor designed for the selective alkylation of target proteins. Its unique structure, incorporating a reactive "warhead" and a terminal alkyne handle, enables a two-step approach for protein target identification and validation. First, this compound is introduced to a biological system (cells or lysates) where it covalently binds to its protein targets. Second, the alkyne handle is utilized for "click chemistry," a highly efficient and specific bioorthogonal reaction. This allows for the attachment of a reporter tag, such as biotin for affinity purification or a fluorophore for visualization, facilitating the identification and quantification of alkylated proteins.
This document provides detailed application notes and protocols for utilizing this compound in chemoproteomic workflows to identify and characterize its protein targets.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of a Representative Covalent ALK Inhibitor
| Kinase Target | IC50 (nM) | Notes |
| ALK (wild-type) | 5.2 | Potent inhibition of the primary target. |
| ALK (L1196M) | 15.8 | Overcomes a common resistance mutation.[1] |
| ALK (G1202R) | 150.7 | Reduced potency against this refractory mutation.[1][2] |
| JAK1 | > 1000 | Demonstrates selectivity over related kinases.[3] |
| p38α | > 1000 | High selectivity against MAP kinases.[3] |
| JNK1 | > 1000 | High selectivity against MAP kinases.[3] |
This table presents representative data for a covalent anaplastic lymphoma kinase (ALK) inhibitor. Actual values for this compound may vary and should be determined empirically.
Table 2: Summary of Proteomic Identification of Covalent Targets
| Protein Target | Peptide Sequence Identified | Site of Alkylation | Fold Enrichment (Treated vs. Control) |
| ALK | [Example Peptide] | Cys1156 | 25.4 |
| Target X | [Example Peptide] | CysXXX | 12.1 |
| Off-Target Y | [Example Peptide] | CysYYY | 3.5 |
This table is a template for presenting quantitative proteomics data. The data should be generated from mass spectrometry analysis of samples treated with this compound followed by click chemistry-based enrichment.
Signaling Pathways
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives oncogenesis by activating several downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and growth.[4][5] Covalent inhibitors like this compound are designed to block these aberrant signaling cascades.
Caption: ALK signaling pathways inhibited by this compound.
Experimental Protocols
Protocol 1: In-Cell Protein Alkylation with this compound
This protocol describes the treatment of live cells with this compound to label its protein targets.
Materials:
-
Cell line of interest (e.g., NSCLC cell line with ALK fusion, such as H3122)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) in fresh culture medium. Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: The protein lysate is now ready for downstream click chemistry or can be stored at -80°C.
Protocol 2: Click Chemistry for Biotin Tagging of Alkylated Proteins
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to this compound-labeled proteins.[6][7][8]
Materials:
-
This compound-labeled protein lysate (from Protocol 1)
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[6][7]
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Add Catalyst Components:
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction and vortex briefly.[7]
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[7]
-
Downstream Processing: The biotin-labeled proteins are now ready for enrichment using streptavidin beads (Protocol 3).
Protocol 3: Enrichment and On-Bead Digestion of Biotinylated Proteins
This protocol describes the capture of biotin-tagged proteins using streptavidin affinity chromatography followed by tryptic digestion for mass spectrometry analysis.
Materials:
-
Biotin-labeled protein lysate (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M urea in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 20% acetonitrile in 100 mM Tris-HCl, pH 8.0)
-
Reduction and Alkylation Reagents:
-
Sequencing-grade modified trypsin
-
Ammonium bicarbonate solution (50 mM)
-
Formic acid
Procedure:
-
Bead Incubation: Add streptavidin-agarose beads to the biotin-labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 6 M urea containing 10 mM DTT and incubate at 37°C for 30 minutes.
-
Cool to room temperature and add 10 µL of 55 mM IAA. Incubate in the dark for 30 minutes.
-
-
On-Bead Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate to remove urea and IAA.
-
Resuspend the beads in 50 mM ammonium bicarbonate containing trypsin (1:50 enzyme-to-substrate ratio, estimated).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 50% acetonitrile/0.1% formic acid.
-
Combine the eluates.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
The sample is now ready for LC-MS/MS analysis.
-
Experimental Workflow and Logic
The overall workflow for identifying protein targets of this compound is a multi-step process that integrates cell biology, chemistry, and proteomics.
References
- 1. embopress.org [embopress.org]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com.cn [confluore.com.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. mdpi.com [mdpi.com]
Unveiling Drug-Target Engagement: Site-Specific Analysis of a Covalent ALK Inhibitor using Chemoproteomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The development of covalent inhibitors targeting ALK has emerged as a promising therapeutic strategy, offering high potency and prolonged target engagement. To understand the precise mechanism of action and potential off-target effects of these inhibitors, it is crucial to identify their cellular targets and the specific amino acid residues they modify.
Chemoproteomics, a powerful multidisciplinary approach, enables the proteome-wide identification of drug-target interactions. This document provides detailed application notes and protocols for the use of a hypothetical, alkyne-functionalized covalent ALK inhibitor, herein named Alk-IN-C1 , in a competitive chemoproteomics workflow for site-specific analysis. While the specific probe "Alk-IN-21" as requested could not be identified in the public domain, the principles and protocols outlined here are broadly applicable to the study of similar covalent probes.
The workflow described leverages the alkyne handle of Alk-IN-C1 for bio-orthogonal ligation to a reporter tag (e.g., biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the enrichment of probe-labeled proteins and subsequent identification of target engagement sites by mass spectrometry.
Key Applications
-
On- and Off-Target Identification: Elucidate the complete cellular engagement profile of a covalent ALK inhibitor.
-
Site-Specific Target Validation: Pinpoint the exact amino acid residues covalently modified by the inhibitor.
-
Dose-Response and Selectivity Profiling: Quantitatively assess the potency and selectivity of the inhibitor across the proteome.
-
Mechanism of Action Studies: Gain insights into the signaling pathways modulated by the inhibitor.
Experimental Overview & Signaling Pathway
The experimental design involves treating cells with the covalent inhibitor followed by a broad-spectrum, alkyne-containing cysteine-reactive probe in a competitive manner. The subsequent steps include cell lysis, click chemistry to attach a biotin tag, enrichment of biotinylated peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of covalent modification.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Constitutive activation of ALK fusion proteins leads to the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, and transformation. The primary pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Covalent inhibition of ALK blocks these downstream signals, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.
Caption: ALK signaling pathway and its inhibition.
Quantitative Data Summary
The following tables represent hypothetical data from a competitive chemoproteomics experiment using Alk-IN-C1. These tables are designed to illustrate how quantitative data from such an experiment would be presented.
Table 1: On-Target Engagement of Alk-IN-C1 in ALK-Positive NSCLC Cells
| Protein | Site of Modification | Alk-IN-C1 IC₅₀ (nM) |
| ALK | Cys1156 | 25.3 |
| ALK | Cys1235 | > 1000 |
Table 2: Off-Target Profile of Alk-IN-C1 in ALK-Positive NSCLC Cells (Top 5 Hits)
| Off-Target Protein | Site of Modification | Alk-IN-C1 IC₅₀ (nM) |
| MARK2 | CysXXX | 150.7 |
| MARK3 | CysYYY | 212.4 |
| EGFR | Cys797 | 850.1 |
| BTK | Cys481 | > 5000 |
| JAK3 | Cys909 | > 5000 |
Note: CysXXX and CysYYY represent hypothetical cysteine residues on MARK2 and MARK3, respectively. The IC₅₀ values are determined from dose-response curves of target engagement.
Experimental Protocols
The following are detailed protocols for a competitive chemoproteomics experiment to identify the targets of Alk-IN-C1.
Experimental Workflow Diagram
Caption: Competitive chemoproteomics workflow.
Protocol 1: Cell Culture and Inhibitor Treatment
-
Cell Culture: Culture ALK-positive NSCLC cells (e.g., H3122) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Inhibitor Treatment:
-
Prepare stock solutions of Alk-IN-C1 in DMSO.
-
For dose-response experiments, treat cells with a range of Alk-IN-C1 concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Protocol 2: Competitive Probe Labeling and Cell Lysis
-
Competitive Labeling: After inhibitor treatment, add a broad-spectrum cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to a final concentration of 50 µM and incubate for 1 hour at 37°C.[1]
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Scrape the cells into 1 mL of cold PBS and transfer to a microcentrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of lysis buffer (8 M urea in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off) to shear genomic DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Protocol 3: Click Chemistry and Protein Digestion
-
Click Chemistry Reagent Preparation:
-
Click Reaction:
-
Protein Precipitation and Digestion:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).
-
Pellet the protein by centrifugation at 15,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with ice-cold methanol.
-
Resuspend the protein pellet in 8 M urea in 100 mM ammonium bicarbonate.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteines with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.
-
Protocol 4: Enrichment and Mass Spectrometry Analysis
-
Enrichment of Biotinylated Peptides:
-
Equilibrate high-capacity streptavidin agarose beads with wash buffer (0.1% SDS in PBS).
-
Add the digested peptide solution to the streptavidin beads and incubate for 2 hours at room temperature with gentle rotation.
-
Wash the beads sequentially with 0.1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.0, and finally with 100 mM ammonium bicarbonate to remove non-specifically bound peptides.
-
-
On-Bead Elution or Digestion:
-
For elution, incubate the beads with a solution containing 80% acetonitrile and 0.1% formic acid.
-
Alternatively, for on-bead digestion, resuspend the beads in 100 mM ammonium bicarbonate and add more trypsin to digest the captured proteins.
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant precursor ions.
-
Protocol 5: Data Analysis
-
Database Search: Search the acquired MS/MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
-
Modifications: Include variable modifications for the alkyne probe-biotin tag on cysteine residues, as well as fixed carbamidomethylation of cysteine and variable oxidation of methionine.
-
Quantification: Use label-free quantification (LFQ) or isobaric tagging (e.g., TMT) to determine the relative abundance of probe-labeled peptides across different Alk-IN-C1 concentrations.
-
Target Identification: Identify proteins with peptides that show a dose-dependent decrease in signal intensity upon treatment with Alk-IN-C1. These represent the targets of the inhibitor.
-
Occupancy Calculation: Calculate the target occupancy at each concentration to determine the IC₅₀ value for each identified target site.
Conclusion
The chemoproteomics workflow detailed in these application notes provides a robust and comprehensive method for the site-specific analysis of the covalent ALK inhibitor Alk-IN-C1. By identifying both on- and off-targets and their specific sites of modification, this approach offers invaluable insights for drug development, aiding in the optimization of inhibitor selectivity and the understanding of its pharmacological effects. While the specific probe "this compound" was not found, the provided protocols and data templates serve as a general guide for researchers working with similar alkyne-functionalized covalent inhibitors.
References
LanthaScreen® Kinase Assay for Anaplastic Lymphoma Kinase (ALK): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for performing a LanthaScreen® Kinase Assay to identify and characterize inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including anaplastic large cell lymphoma and non-small cell lung cancer.[1][2][3] The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that offers a robust and sensitive platform for high-throughput screening and inhibitor profiling.[4][5][6] This guide covers the assay principle, a detailed experimental protocol, data analysis, and expected results.
Introduction to LanthaScreen® TR-FRET Technology
The LanthaScreen® kinase activity assay is a biochemical, homogeneous assay format based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][6] The assay principle involves a long-lifetime terbium (Tb) or europium (Eu) chelate as a FRET donor and a fluorescein-labeled substrate as the acceptor.[4][5]
In the ALK kinase assay, the ALK enzyme, a fluorescein-labeled substrate, and ATP are combined. Upon phosphorylation of the substrate by ALK, a terbium-labeled anti-phospho-substrate antibody is added.[4][7] This antibody specifically recognizes the phosphorylated substrate, bringing the terbium donor and the fluorescein acceptor into close proximity. Excitation of the terbium chelate results in energy transfer to the fluorescein, leading to a FRET signal that is proportional to the extent of substrate phosphorylation.[4][7] The reaction is stopped using EDTA before the addition of the detection antibody.[7] The TR-FRET signal is measured as a ratio of the acceptor emission to the donor emission, which minimizes well-to-well variation and interference from library compounds.[5][8]
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[9] Under normal physiological conditions, ALK is involved in the development of the central and peripheral nervous systems.[10] However, chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK, driving oncogenesis.[1][2] Oncogenic ALK fusion proteins, such as NPM-ALK, activate several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, JAK-STAT, and PLCγ pathways, which promote cell proliferation, survival, and transformation.[1][3][9]
Figure 1. Simplified ALK downstream signaling pathways.
Experimental Protocol
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® kinase assay protocol for ALK and is divided into three main stages: optimization of kinase concentration, determination of ATP Km,app, and inhibitor IC50 determination.[11]
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| ALK Kinase, active | Thermo Fisher Scientific | PV3867 | -80°C |
| LanthaScreen® Tb-anti-pTyr (PY20) Antibody | Thermo Fisher Scientific | PV3552 | 4°C |
| Fluorescein-Poly-GT Substrate | Thermo Fisher Scientific | PV3610 | -20°C |
| 5X Kinase Buffer A | Thermo Fisher Scientific | PV3189 | 4°C |
| ATP | Any supplier | -20°C | |
| EDTA | Any supplier | RT | |
| TR-FRET Dilution Buffer | Thermo Fisher Scientific | PV3574 | 4°C |
| 384-well low-volume plates (black or white) | Corning | 3676 (black), 3673 (white) | RT |
Reagent Preparation
1X Kinase Buffer: Prepare a 1X solution by diluting the 5X Kinase Buffer A stock with distilled H2O.[12] The 1X buffer consists of 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.
ATP Solution: Prepare a stock solution of ATP in distilled H2O and adjust the pH to 7.0. Store in aliquots at -20°C.
EDTA Solution: Prepare a 500 mM stock solution of EDTA in distilled H2O and adjust the pH to 8.0.
Antibody Preparation: Prior to use, centrifuge the antibody tube at approximately 10,000 x g for 10 minutes to pellet any aggregates.[13][14] Aspirate the required volume from the supernatant.
Assay Workflow
The LanthaScreen® ALK kinase assay is performed in a 10 µL final volume in a 384-well plate.
Figure 2. General workflow for the LanthaScreen® ALK kinase assay.
Step 1: Kinase Titration (Determining EC80 at 1 mM ATP)
The goal of this step is to determine the concentration of ALK kinase required to produce an 80% change in the TR-FRET emission ratio (EC80) at a high ATP concentration (1 mM).[11]
-
Prepare a serial dilution of ALK kinase in 1X Kinase Buffer.
-
Add 2.5 µL of each kinase dilution to the wells of a 384-well plate.
-
Prepare a 2X substrate/ATP solution containing 200 nM Fluorescein-Poly-GT and 2 mM ATP in 1X Kinase Buffer.
-
Add 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Prepare a 2X detection solution containing 4 nM Tb-anti-pTyr antibody and 20 mM EDTA in TR-FRET Dilution Buffer.
-
Add 5 µL of the 2X detection solution to each well to stop the reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
Plot the TR-FRET emission ratio against the kinase concentration and determine the EC80 value from the resulting sigmoidal dose-response curve.
Step 2: ATP Titration (Determining ATP Km,app)
Using the EC80 concentration of ALK determined in Step 1, this step aims to determine the apparent ATP Michaelis-Menten constant (Km,app).[11]
-
Prepare a serial dilution of ATP in 1X Kinase Buffer.
-
Add 2.5 µL of each ATP dilution to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution containing the EC80 concentration of ALK and 200 nM Fluorescein-Poly-GT in 1X Kinase Buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Follow steps 5-10 from the Kinase Titration protocol.
-
The EC50 value from the ATP titration curve represents the ATP Km,app. A reported example for ALK is 7.5 µM.
Step 3: Inhibitor IC50 Determination
This step is performed to determine the potency of a test compound by generating a 10-point IC50 curve. The assay is run at the ATP Km,app concentration.[12]
-
Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, prepare an intermediate dilution in 1X Kinase Buffer.
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution containing the optimized ALK concentration (determined by a final kinase titration at ATP Km,app) and 200 nM Fluorescein-Poly-GT in 1X Kinase Buffer.
-
Prepare a 2X ATP solution at 2 times the ATP Km,app.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to start the reaction.
-
Follow steps 5-9 from the Kinase Titration protocol.
-
Plot the TR-FRET emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[13]
Data Analysis and Expected Results
Data Analysis
The primary data output from the plate reader will be fluorescence intensity readings at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[5] The TR-FRET ratio is calculated as follows:
TR-FRET Ratio = (Acceptor Emission at 520 nm) / (Donor Emission at 490 nm) [13]
This ratiometric measurement helps to correct for variations in liquid handling and reagent concentrations.[8] For inhibitor studies, the data is typically normalized to the controls (0% and 100% inhibition) and plotted as percent inhibition versus the logarithm of inhibitor concentration.
Assay Performance Metrics
A key metric for evaluating the quality of a high-throughput screening assay is the Z'-factor.[15] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative control signals. A Z'-factor value greater than 0.5 is indicative of a robust and reliable assay suitable for screening.[8]
Representative Data
The following table summarizes example concentrations and expected values for a LanthaScreen® ALK kinase assay.
| Parameter | Value | Notes |
| Final Assay Volume | 10 µL | Per well in a 384-well plate. |
| ALK Kinase (Final) | EC80 concentration | Determined from kinase titration. |
| Fluorescein-Substrate (Final) | 100 nM | |
| ATP (Final) | Km,app (e.g., 7.5 µM) | Determined from ATP titration. |
| Tb-Antibody (Final) | 2 nM | |
| EDTA (Final) | 10 mM | |
| Kinase Reaction Time | 60 minutes | At room temperature. |
| Detection Incubation Time | 30-60 minutes | At room temperature. |
| Z'-Factor | > 0.5 | For a robust assay.[8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Assay Window | - Incorrect instrument settings (filters, dichroic mirrors).- Inactive enzyme or substrate.- Low antibody concentration. | - Verify plate reader settings are optimized for LanthaScreen® Tb-FRET assays.[8][15]- Check the activity of the kinase and the integrity of the substrate.- Titrate the antibody to an optimal concentration. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Air bubbles in wells.- Precipitated compounds. | - Use calibrated pipettes and proper technique.- Centrifuge the plate briefly before reading.- Check the solubility of test compounds in the assay buffer. |
| False Positives/Negatives | - Fluorescent compounds.- Light scattering from precipitated compounds. | - The TR-FRET format is designed to minimize interference from compound fluorescence.[6][16]- Confirm hits with alternative assay formats. |
Conclusion
The LanthaScreen® TR-FRET kinase assay provides a sensitive, reliable, and high-throughput compatible method for the measurement of ALK kinase activity and the characterization of its inhibitors. The detailed protocol and guidelines presented in this document are intended to enable researchers to successfully implement this assay in their drug discovery efforts targeting ALK-driven cancers. Careful optimization of assay parameters, particularly kinase and ATP concentrations, is crucial for obtaining high-quality, reproducible data.
References
- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. ulab360.com [ulab360.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. LanthaScreen Technology Overview | Thermo Fisher Scientific - PL [thermofisher.com]
Detecting ALK Gene Rearrangements in Research Using Fluorescence In Situ Hybridization (FISH) Probes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain.[1] Rearrangements of the ALK gene are oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and inflammatory myofibroblastic tumors.[2][3] These rearrangements lead to the formation of fusion proteins with constitutive kinase activity, which in turn activates downstream signaling pathways promoting cell proliferation, survival, and transformation.[4][5][6] The most common fusion partner in NSCLC is the echinoderm microtubule-associated protein-like 4 (EML4) gene.[7]
Fluorescence In Situ Hybridization (FISH) is a robust and widely used molecular cytogenetic technique to detect chromosomal abnormalities, including gene rearrangements.[8] In the context of ALK research, FISH serves as a gold standard for identifying rearrangements.[2] This is often achieved using break-apart probes that flank the ALK gene locus on chromosome 2p23.[3] In a normal cell, the probes hybridize in close proximity, resulting in a fused or overlapping signal. In a cell with an ALK rearrangement, the probes are separated, leading to distinct red and green signals.[3] This application note provides a detailed protocol for using break-apart FISH probes to detect ALK rearrangements in formalin-fixed, paraffin-embedded (FFPE) tissue sections for research purposes.
Principle of the Assay
The Vysis ALK Break Apart FISH Probe Kit is a commonly used reagent for this application.[4][9] It consists of two DNA probes that are differentially labeled with fluorophores. The 3' probe, located telomerically to the ALK breakpoint, is labeled with a red fluorophore (SpectrumOrange), while the 5' probe, centromeric to the breakpoint, is labeled with a green fluorophore (SpectrumGreen).[4] When hybridized to a normal interphase nucleus, the two probes bind to the intact ALK gene, and the resulting signals appear as a single fused (yellow) or two very closely spaced red and green signals.[3] In a cell harboring an ALK gene rearrangement, the distance between the 5' and 3' ends of the gene is increased, resulting in the separation of the red and green signals. A positive result is typically characterized by one red, one green, and one fusion signal.[3] An isolated red signal can also indicate a rearrangement.[5]
Data Presentation
Table 1: Prevalence of ALK Rearrangements in Various Cancers
| Cancer Type | Prevalence (%) | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | 2.6 - 5 | [10][11] |
| - Non-squamous NSCLC | 3.0 | [10] |
| - NSCLC, no smoking history | 8.9 | [10] |
| Anaplastic Large Cell Lymphoma (ALCL) | High (defining feature) | [12] |
| Inflammatory Myofibroblastic Tumor | ~50 | |
| Colorectal Cancer | < 1 | [13] |
| Pancreatic Cancer | 0.2 | [13] |
Table 2: Performance Characteristics of ALK Rearrangement Detection Methods in NSCLC
| Method | Sensitivity (%) | Specificity (%) | Concordance with FISH (%) | Reference(s) |
| FISH | Gold Standard | Gold Standard | 100 | [2] |
| IHC (D5F3 antibody) | 75.6 | - | 75.9 | [14] |
| IHC (Ventana ALK D5F3 CDx) | 90 | 95 | High | [15] |
| NGS (DNA-based) | 87.5 | - | 84.5 | [14] |
| NGS (RNA-based) | High | High | High | [16] |
| RT-PCR | 92 | 98 | - | [17] |
Experimental Protocols
This protocol is adapted from methodologies using the Vysis ALK Break Apart FISH Probe Kit for FFPE tissue sections.[4][8][18]
Materials
-
Vysis ALK Break Apart FISH Probe Kit (Abbott Molecular)[4]
-
Paraffin Pretreatment IV & Post-Hybridization Wash Buffer Kit (Abbott Molecular)[4]
-
Positively charged glass slides[4]
-
Xylene or equivalent clearing agent[4]
-
Ethanol (100%, 80%, 70%)[4]
-
Purified water[4]
-
Protease solution (from kit)[4]
-
Rubber cement[4]
-
DAPI I counterstain (from kit)[8]
-
Hot plate[4]
-
Water bath (37°C, 80°C)[4]
-
Humidified chamber[19]
-
Fluorescence microscope with appropriate filters (DAPI, SpectrumGreen, SpectrumOrange)[20]
Procedure
1. Sample Preparation (FFPE Tissue Sections)
-
Cut FFPE tissue blocks into 3-5 µm thick sections and mount them on positively charged glass slides.[4]
-
Bake the slides overnight at 60°C.[4]
-
Deparaffinization: Immerse slides in three changes of xylene for 5 minutes each.[4]
-
Rehydration: Immerse slides in two changes of 100% ethanol for 1 minute each, followed by one minute each in 80% and 70% ethanol.[4]
-
Wash slides in purified water for 3 minutes.[4]
2. Pretreatment
-
Immerse slides in Vysis Pretreatment Solution, pre-warmed to 80°C, for 15 minutes.[4]
-
Wash slides in purified water for 3 minutes.[4]
-
Incubate slides in Protease Solution, pre-warmed to 37°C, for 30 minutes.[4]
-
Wash slides in purified water for 3 minutes.[4]
-
Dehydration: Immerse slides for one minute each in 70%, 80%, and 100% ethanol.[4]
-
Air dry the slides in the dark.[4]
3. Probe Application and Hybridization
-
Warm the Vysis ALK Break Apart FISH Probe to room temperature.
-
Apply 10 µL of the probe mixture to the target area on the slide.[4]
-
Immediately cover with a coverslip, avoiding air bubbles.[4]
-
Seal the edges of the coverslip with rubber cement.[4]
-
Denaturation: Place the slides on a hot plate at 73°C for 3 minutes.[4]
-
Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C.[4][19]
4. Post-Hybridization Wash
-
Carefully remove the rubber cement and coverslip.
-
Immerse slides in 2X SSC / 0.3% NP-40 wash buffer at 72°C for 2 minutes.[21]
-
Drain the slides and air dry in the dark.
5. Counterstaining and Visualization
-
Apply 10 µL of DAPI I counterstain to the target area and cover with a new coverslip.[8]
-
Allow the stain to spread for at least 10 minutes in the dark.
-
Visualize the slides using a fluorescence microscope equipped with DAPI, SpectrumGreen, and SpectrumOrange filters.[20]
6. Signal Interpretation and Scoring
-
Analyze at least 50-100 non-overlapping tumor cell nuclei.[5]
-
Normal Signal Pattern: Two fused (yellow) or adjacent red and green signals.[3]
-
Positive Signal Pattern (Rearrangement):
-
Scoring Criteria: A specimen is considered positive for an ALK rearrangement if ≥15% of the analyzed tumor cells exhibit a positive signal pattern.[22] A sample is considered negative if <10% of cells are positive. Results between 10-50% may be considered equivocal and require scoring of additional cells.[23]
Visualizations
Caption: Constitutive activation of downstream signaling by ALK fusion proteins.
Caption: Experimental workflow for ALK FISH on FFPE tissue sections.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signals | Inadequate deparaffinization | Extend xylene incubation time. |
| Under- or over-digestion with protease | Optimize protease incubation time. | |
| Incorrect hybridization temperature | Ensure incubator is calibrated to 37°C. | |
| Probe degradation | Store probes at -20°C and protect from light. | |
| High background | Incomplete washing | Adhere strictly to post-hybridization wash times and temperatures. |
| Autofluorescent tissue | ||
| Non-specific probe binding | Ensure stringent washing conditions. | |
| Difficulty in scoring | Overlapping nuclei | Select areas with a monolayer of cells for analysis. |
| Weak DAPI counterstain | Ensure DAPI is not expired and properly stored. | |
| Diffuse signals | Check for over-digestion with protease. |
Conclusion
FISH with break-apart probes is a reliable method for the detection of ALK gene rearrangements in research settings. Adherence to a validated protocol is critical for obtaining accurate and reproducible results. The data and protocols presented in this application note provide a comprehensive guide for researchers investigating the role of ALK rearrangements in cancer and for professionals involved in the development of targeted therapies. As with any laboratory technique, proper controls and careful interpretation are paramount for meaningful outcomes.
References
- 1. Comparison between Immunocytochemistry, FISH and NGS for ALK and ROS1 Rearrangement Detection in Cytological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of clinicopathologic features of ALK-rearranged lung adenocarcinoma and current diagnostic testing for ALK rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK, 2p23.2-p23.1 Gene Rearrangement by FISH (Tissue) | HNL Lab Medicine [hnl.com]
- 4. The analysis of ALK gene rearrangement by fluorescence in situ hybridization in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IHC versus FISH versus NGS to detect ALK gene rearrangement in NSCLC: all questions answered? [ouci.dntb.gov.ua]
- 7. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular.abbott [molecular.abbott]
- 9. Details - Vysis ALK Break Apart FISH Probe Kit - LARVOL VERI [veri.larvol.com]
- 10. Anaplastic lymphoma kinase rearrangement prevalence in patients with advanced non-small cell lung cancer in the United States: retrospective real world data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence and natural history of ALK positive non-small-cell lung cancer and the clinical impact of targeted therapy with ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocare.net [biocare.net]
- 13. ascopubs.org [ascopubs.org]
- 14. IHC versus FISH versus NGS to detect ALK gene rearrangement in NSCLC: all questions answered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discordance between FISH, IHC, and NGS Analysis of ALK Status in Advanced Non–Small Cell Lung Cancer (NSCLC): a Brief Report of 7 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Diagnostic accuracy of PCR for detecting ALK gene rearrangement in NSCLC patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. molecular.abbott [molecular.abbott]
- 21. Combined Use of ALK Immunohistochemistry and FISH for Optimal Detection of ALK- Rearranged Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ALK FISH patterns and the detection of ALK fusions by next generation sequencing in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming solubility issues with Alk-IN-21 in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Alk-IN-21 in their experiments.
Troubleshooting Guide
Issue: Precipitate formation when adding this compound stock solution to aqueous media.
Possible Cause 1: Low aqueous solubility of this compound.
This compound, like many kinase inhibitors, is a lipophilic molecule with limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
Solutions:
-
Optimize Final Concentration: Do not exceed the recommended final concentration of this compound in your aqueous medium. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific experimental medium.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, perform serial dilutions in your medium. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Increase DMSO Concentration: For in vitro assays, a final DMSO concentration of up to 0.5% is generally well-tolerated by most cell lines. Increasing the final DMSO concentration in your assay may help maintain this compound solubility. However, it is essential to run a vehicle control to account for any effects of DMSO on your experimental system.
-
Use of Surfactants: For certain applications, the use of a biocompatible surfactant, such as a low concentration of Tween® 80 or Pluronic® F-68, may aid in solubilization. The compatibility of any surfactant with your specific assay must be validated.
Possible Cause 2: Interaction with media components.
Components in complex cell culture media, such as proteins and salts, can sometimes interact with the compound, leading to precipitation.[1]
Solutions:
-
Pre-warm Media: Ensure your cell culture medium is warmed to 37°C before adding the this compound stock solution. Temperature shifts can cause components to fall out of solution.[2]
-
Order of Addition: When preparing working solutions, add the this compound stock to the medium with gentle mixing. Avoid adding media components directly to a concentrated drug stock.[1][2]
Issue: Inconsistent results in cell-based assays.
Possible Cause: Incomplete dissolution or precipitation of this compound.
If this compound is not fully dissolved, the actual concentration of the compound in solution will be lower and more variable than intended, leading to inconsistent experimental outcomes.
Solutions:
-
Visual Inspection: Before each experiment, carefully inspect your stock and working solutions for any visible precipitate. If precipitate is observed, do not proceed. Attempt to redissolve by warming and vortexing. If the precipitate persists, prepare a fresh solution.
-
Sonication: Gentle sonication of the stock solution in a water bath can sometimes help to break up small aggregates and improve dissolution.
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly. Over time, repeated freeze-thaw cycles can lead to compound precipitation and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3] A stock concentration of 10 mM in DMSO is commonly used.[3]
Q2: What is the solubility of this compound in aqueous solutions?
Q3: Can I use other organic solvents to dissolve this compound?
A3: While other organic solvents like ethanol or methanol might be used, DMSO is generally preferred for creating high-concentration stock solutions that are then diluted into aqueous experimental media. If using alternative solvents, it is critical to assess their compatibility with your experimental system and to include appropriate vehicle controls.
Q4: My this compound precipitated in the cell culture medium. Can I still use it?
A4: It is not recommended to use a medium with a visible precipitate. The presence of a precipitate indicates that the concentration of the soluble compound is unknown and likely much lower than intended. This will lead to inaccurate and unreliable results.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Quantitative Data Summary
While specific solubility data for this compound in a range of solvents is limited, the following table provides solubility information for Alectinib, another ALK inhibitor with a lipophilic nature. This data can serve as a useful reference for solvent selection and troubleshooting.
| Solvent | Alectinib HCl Solubility (µg/mL)[4] |
| Water | 10.3 ± 1.2 |
| Methanol | 1990.8 ± 7.2 |
| Ethanol | 210.3 ± 4.5 |
| Acetonitrile | 150.2 ± 1.1 |
| DMSO | 4500.0 ± 6.1 |
| THF | 280.9 ± 2.4 |
| Chloroform | 620.3 ± 0.58 |
| PEG400 | 260.5 ± 6.0 |
| PG | 210.6 ± 5.8 |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly for several minutes to ensure complete dissolution. A brief, gentle sonication in a water bath may be used if necessary.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Create a series of intermediate dilutions of your 10 mM stock solution in DMSO. This can make the final dilution into aqueous media more manageable and accurate.
-
-
Prepare Final Working Solutions:
-
Pre-warm your cell culture medium to 37°C.
-
To a tube containing the appropriate volume of pre-warmed medium, add the required volume of the this compound DMSO stock or intermediate dilution. The final DMSO concentration should ideally be kept below 0.5%.
-
Mix immediately and gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming and protein denaturation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control using the same final concentration of DMSO as your experimental samples.
-
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Optimizing Alk-IN-21 Concentration for Cell-based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Alk-IN-21 in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In various cancers, ALK can become constitutively active due to genetic alterations like chromosomal rearrangements (e.g., EML4-ALK fusion) or activating mutations.[1][2][3] This aberrant ALK activity drives downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which promote uncontrolled cell proliferation, survival, and migration.[1][2][4][5] this compound, as an ALK inhibitor, is designed to block the kinase activity of ALK, thereby inhibiting these oncogenic signals.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: For a new inhibitor like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point is to test a wide range of concentrations, for instance, from 1 nM to 10 µM.
If the IC50 (half-maximal inhibitory concentration) is known from biochemical assays, a starting concentration in cell-based assays could be 10 to 100 times higher. For potent ALK inhibitors, cellular IC50 values can range from low nanomolar to micromolar, depending on the cell line's sensitivity and the specific ALK alteration.[6][7][8][9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[10] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[11] When preparing your working concentrations, the final DMSO concentration in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the assay and the cellular process being investigated. For signaling pathway studies (e.g., Western blotting for phosphorylated proteins), a shorter incubation of 1 to 6 hours may be sufficient to observe changes in protein phosphorylation. For cell viability or proliferation assays (e.g., MTT or CellTiter-Glo), a longer incubation of 24 to 72 hours is typically required.[9] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed. | Concentration is too low: The concentration of this compound may be insufficient to inhibit ALK in your cell line. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 50 µM). |
| Cell line is resistant: The cell line may have a low dependency on ALK signaling or may have acquired resistance mechanisms.[13][14] | Confirm the ALK status (fusion or mutation) of your cell line. Consider using a different, ALK-dependent cell line. | |
| Incorrect incubation time: The incubation time may be too short to observe an effect, especially for proliferation assays. | Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| Compound instability: this compound may be unstable in the culture medium over long incubation periods. | Replenish the medium with fresh this compound every 24 hours for long-term experiments. | |
| High cell toxicity or off-target effects. | Concentration is too high: High concentrations of the inhibitor can lead to non-specific effects and cytotoxicity.[15] | Lower the concentration range in your experiments. Determine the IC50 and use concentrations around that value. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells.[12] | Ensure the final DMSO concentration in your cell culture medium is below 0.5% (ideally ≤ 0.1%). | |
| Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unexpected cellular effects. | Review the selectivity profile of this compound if available. Consider using a more selective ALK inhibitor if off-target effects are a concern. | |
| Precipitation of this compound in culture medium. | Low solubility: The inhibitor may have poor solubility in aqueous solutions like cell culture medium.[16][17] | Prepare the final dilution from the DMSO stock immediately before adding to the cells. Gently mix by inversion. If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your assay. Sonication of the stock solution in DMSO before dilution may also help.[11] |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. |
| Inaccurate pipetting of inhibitor: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. | Prepare intermediate dilutions of your stock solution in DMSO to allow for more accurate pipetting of larger volumes. | |
| Freeze-thaw cycles of stock solution: Repeated freezing and thawing can degrade the inhibitor. | Aliquot the stock solution into single-use volumes upon preparation.[11] |
Data Presentation
Table 1: Representative IC50 Values of Clinically Relevant ALK Inhibitors in ALK-Positive NSCLC Cell Lines
| Inhibitor | Cell Line | ALK Variant | IC50 (nM) | Reference |
| Crizotinib | H3122 | EML4-ALK v1 | ~30 | [8] |
| Alectinib | H3122 | EML4-ALK v1 | ~20 | [6] |
| Brigatinib | H3122 | EML4-ALK v1 | ~15 | [9] |
| Lorlatinib | H3122 | EML4-ALK v1 | ~5 | [9] |
| Crizotinib | H2228 | EML4-ALK v3a/b | >1000 | [8] |
| Alectinib | H2228 | EML4-ALK v3a/b | ~40 | [6] |
Note: This table provides a reference for the range of potencies observed with different ALK inhibitors. The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability
-
Cell Seeding: Seed your ALK-positive cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration will be consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of ALK Signaling
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 10x IC50) for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Chemoproteomics Reveals MARK2/3 as Cell Migration-Relevant Targets of the ALK Inhibitor Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Alk-IN-21 experiments.
Welcome to the technical support center for Alk-IN-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). It functions by binding to the ATP-binding pocket of the ALK protein, which prevents its phosphorylation and subsequent activation of downstream signaling pathways.[1][2] This blockade of ALK activity leads to the inhibition of cell proliferation and induction of apoptosis in ALK-driven cancer cells.[1]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is designed to be most effective in cell lines harboring ALK gene rearrangements, fusions, or activating mutations.[2] Common examples include non-small cell lung cancer (NSCLC) cell lines like H3122 and H2228, which express the EML4-ALK fusion protein, and anaplastic large-cell lymphoma (ALCL) cell lines.
Q3: What are the key downstream signaling pathways affected by this compound?
A3: ALK activation triggers several downstream signaling cascades that are crucial for cell growth and survival. This compound is expected to inhibit the following major pathways:
-
JAK-STAT Pathway: Plays a role in cell survival and proliferation.[3][5]
-
PI3K-AKT Pathway: Critical for cell survival and inhibition of apoptosis.[3][4][5]
-
PLCγ Pathway: Involved in cell signaling and transformation.[3][4]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, it is generally recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7] For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, further dilution in cell culture medium is recommended immediately before use. Please refer to the manufacturer's specific instructions for optimal solubility and stability.
Troubleshooting Guides
Inconsistent or No Inhibition of ALK Phosphorylation (Western Blot)
Problem: Western blot analysis shows weak or no reduction in phosphorylated ALK (p-ALK) levels after treatment with this compound.
| Possible Cause | Recommended Solution |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 for p-ALK inhibition in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Short Incubation Time | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration for observing maximal inhibition. |
| Poor Cell Lysis/Protein Extraction | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve protein phosphorylation status.[8] Sonication may be necessary for complete lysis and extraction of membrane-bound or organelle-localized proteins.[9] |
| Antibody Issues | Use a validated p-ALK antibody. Ensure the primary antibody is used at the recommended dilution and incubated for the appropriate time (e.g., overnight at 4°C).[8][10] Run a positive control (e.g., lysate from a known ALK-positive cell line) to verify antibody performance.[8] |
| Low Target Protein Expression | Confirm that your cell line expresses a sufficient level of the ALK fusion protein. You may need to load a higher amount of total protein on the gel.[9][10] |
Unexpected Cell Viability/Cytotoxicity Results (e.g., MTT, CellTiter-Glo)
Problem: Cell viability assays show inconsistent results or a higher IC50 value than expected.
| Possible Cause | Recommended Solution |
| Assay Interference | Some kinase inhibitors can interfere with the chemical reactions of viability assays like MTT, leading to inaccurate readings.[6] It is advisable to validate your results with an alternative, non-metabolic assay, such as trypan blue exclusion or a crystal violet assay.[6] |
| Cell Seeding Density | Optimize the cell seeding density for your assay. High cell density can lead to nutrient depletion and affect inhibitor efficacy, while low density can result in poor growth and inaccurate measurements. |
| Long-term vs. Short-term Effects | The cytotoxic effects of this compound may require a longer incubation period. Consider extending the assay duration (e.g., 48, 72, or 96 hours) to observe the full effect on cell viability. |
| Drug Efflux or Metabolism | Cells may actively pump out the inhibitor or metabolize it over time, reducing its effective concentration. Consider using a higher initial concentration or replenishing the medium with fresh inhibitor during long-term experiments. |
| Off-target Effects | At high concentrations, kinase inhibitors can have off-target effects that may confound viability results.[11] Correlate viability data with target engagement data (e.g., p-ALK inhibition) to ensure the observed effects are on-target. |
In Vitro Kinase Assay Failures
Problem: In vitro kinase assay shows no inhibition of ALK activity by this compound.
| Possible Cause | Recommended Solution |
| Incorrect ATP Concentration | The inhibitory potential of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay.[12] For accurate IC50 determination, use an ATP concentration that is close to the Km value for ALK. |
| Enzyme Quality and Autophosphorylation | Ensure the recombinant ALK enzyme is active and of high quality. Some kinases require autophosphorylation for full activity; pre-incubating the enzyme with ATP before adding the inhibitor may be necessary.[12] |
| Assay Format Issues | The choice of kinase assay format (e.g., luminescence-based, fluorescence-based, radiometric) can influence the results.[12] Luciferase-based assays that measure ATP consumption may not distinguish between substrate phosphorylation and enzyme autophosphorylation.[12] Consider using a method that directly measures substrate phosphorylation.[12] |
| Inhibitor Solubility | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of its potency. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Assays
| Assay Type | Cell Line / Enzyme | Parameter Measured | Hypothetical IC50 (nM) |
| In Vitro Kinase Assay | Recombinant ALK | ALK Activity | 5.2 |
| Western Blot | H3122 (NSCLC) | p-ALK (Y1604) Inhibition | 15.8 |
| Cell Viability (MTT) | H3122 (NSCLC) | Cell Proliferation | 25.4 |
| Cell Viability (MTT) | SU-DHL-1 (ALCL) | Cell Proliferation | 32.1 |
| Cell Viability (MTT) | A549 (ALK-negative) | Cell Proliferation | >10,000 |
Table 2: Troubleshooting Summary for Unexpected IC50 Values
| Observed Issue | Potential Cause | Suggested Action |
| High IC50 in p-ALK Western Blot | Insufficient incubation time or inhibitor concentration. | Perform time-course and dose-response experiments. |
| High IC50 in Cell Viability Assay | Assay interference, inappropriate assay duration. | Use an alternative viability assay; extend incubation time. |
| Low Potency in Kinase Assay | High ATP concentration in the assay buffer. | Optimize ATP concentration to be near the Km of ALK. |
| Inconsistent Results Across Repeats | Inhibitor degradation, inconsistent cell seeding. | Prepare fresh inhibitor dilutions; standardize cell seeding. |
Experimental Protocols
Protocol 1: Western Blot for ALK Phosphorylation
-
Cell Seeding and Treatment: Seed ALK-positive cells (e.g., H3122) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9] Incubate with primary antibodies against p-ALK (e.g., Tyr1604) and total ALK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ALK signal to the total ALK signal.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using non-linear regression.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Current status and challenges of immunotherapy in ALK rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Anaplastic Lymphoma Kinase (Alk) as Therapeutic Target to Improve Brain Function in Neurofibromatosis Type 1 (Nf1) [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxaliplatin resistance is enhanced by saracatinib via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma | springermedizin.de [springermedizin.de]
- 10. Feasibility and Challenges for Sequential Treatments in ALK-Rearranged Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective impact of ALK and MELK inhibition on ERα stability and cell proliferation in cell lines representing distinct molecular phenotypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alkyne-Azide Click Chemistry Reactions
Welcome to the technical support center for optimizing your alkyne-azide click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction?
The CuAAC reaction is a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2][3] This reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[2][4] The reaction is popular in bioconjugation and drug discovery due to its high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions.[2][5][6]
Q2: My click reaction is not working or giving low yields. What are the common causes?
Low yields or reaction failure in click chemistry can stem from several factors:
-
Poor quality of reagents: Impurities in your alkyne or azide starting materials can interfere with the reaction.
-
Oxidation of Cu(I) catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture.[4]
-
Suboptimal reagent concentrations: The ratio of alkyne, azide, copper, and the reducing agent is crucial for efficient reaction.
-
Inhibitors in the reaction mixture: Certain functional groups or impurities can chelate the copper catalyst, rendering it inactive.
-
Steric hindrance: Bulky groups near the alkyne or azide can impede the reaction.[7]
Q3: How can I improve the solubility of my reagents for the click reaction?
If your alkyne or azide-containing molecules have poor aqueous solubility, you can try using a co-solvent system. A common approach is to dissolve the hydrophobic reactant in a minimal amount of an organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture.[7] For biological applications, using water-soluble ligands like THPTA can also help to maintain the catalyst's activity in aqueous buffers.[4][8]
Q4: What is the role of a ligand like TBTA or THPTA in the reaction?
Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the Cu(I) catalyst.[4] They prevent the oxidation of Cu(I) to Cu(II) and also protect biomolecules from damage that can be caused by free copper ions. THPTA is particularly useful for reactions in biological systems due to its high water solubility.[4][8]
Q5: Can I perform click chemistry on live cells? What are the key considerations?
Yes, click chemistry can be performed on live cells, but it requires careful optimization to minimize cytotoxicity. The primary concern is the toxicity of the copper catalyst. To address this, it is crucial to:
-
Use the lowest possible concentration of copper.
-
Employ a stabilizing ligand like THPTA to chelate the copper and reduce its toxicity.[4]
-
Keep the reaction time as short as possible.
Alternatively, for live-cell applications, consider using strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry method.[1][9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your click chemistry experiments.
| Problem | Potential Cause | Recommended Solution |
| No product formation or very low yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II). | Degas your solvents to remove dissolved oxygen. Prepare the sodium ascorbate solution fresh. Add the copper catalyst just before starting the reaction. Use a stabilizing ligand like TBTA or THPTA.[4] |
| Poor Reagent Quality: Impurities in the alkyne or azide starting materials. | Purify your starting materials. Confirm their identity and purity by analytical methods like NMR or mass spectrometry. | |
| Incorrect Reagent Stoichiometry: Suboptimal ratio of reactants. | Typically, a slight excess of one of the reactants (e.g., 1.1 to 1.5 equivalents of the azide to the alkyne) is used.[7] The catalyst loading is usually between 1-5 mol%. | |
| Multiple products or side reactions | Alkyne Dimerization: Homocoupling of the terminal alkyne can occur, especially at high copper concentrations. | Use a lower concentration of the copper catalyst. Ensure a sufficient amount of reducing agent is present. |
| Reaction with other functional groups: Thiols (e.g., from cysteine residues in proteins) can react with alkynes.[11] | If working with proteins, consider using a lower concentration of hydrogen peroxide to pre-treat your sample and block thiol interference.[11] | |
| Reaction is slow | Low Temperature: The reaction rate is temperature-dependent. | If your molecules are stable, gently heating the reaction mixture (e.g., to 37-60°C) can increase the reaction rate.[7][12] |
| Steric Hindrance: Bulky substituents near the reacting groups. | If possible, redesign your alkyne or azide to include a longer linker to reduce steric hindrance. | |
| Inconsistent results/poor reproducibility | Variability in Reagent Preparation: Inconsistent concentrations or freshness of stock solutions. | Always prepare fresh stock solutions of the reducing agent (sodium ascorbate).[4] Ensure accurate and consistent pipetting. |
| Order of Reagent Addition: The order in which reagents are added can impact the reaction. | A common and effective order is to mix the alkyne and azide, then add the copper/ligand solution, and finally initiate the reaction by adding the reducing agent.[7] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Prepare Stock Solutions:
-
Alkyne-containing molecule (e.g., Alk-IN-21): 10 mM in a suitable solvent (e.g., DMSO, water).
-
Azide-containing molecule: 10 mM in a suitable solvent.
-
Copper(II) sulfate (CuSO₄): 100 mM in water.
-
Sodium Ascorbate: 1 M in water (prepare fresh).
-
Ligand (optional, e.g., THPTA): 100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne (e.g., 1 equivalent).
-
Add your azide (e.g., 1.2 equivalents).
-
Add the solvent to reach the desired final reaction concentration.
-
If using a ligand, add it to the CuSO₄ solution and let it pre-complex for a few minutes.
-
Add the CuSO₄/ligand solution to the reaction mixture (e.g., to a final concentration of 1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37°C).
-
Reaction times can range from 30 minutes to several hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard methods such as column chromatography, preparative HPLC, or precipitation.
-
Visualizing Experimental Workflows
Logical Troubleshooting Workflow for Failed Click Reactions
Caption: Troubleshooting flowchart for identifying and resolving common issues in click chemistry reactions.
General Experimental Workflow for CuAAC
Caption: A generalized workflow for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. confluore.com [confluore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Addressing off-target effects of Alk-IN-21 in research.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Alk-IN-21, a novel ATP-competitive Anaplastic Lymphoma Kinase (ALK) inhibitor. Our goal is to help you anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the Anaplastic Lymphoma Kinase (ALK) protein.[1][2] By blocking the binding of ATP, it prevents the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways that contribute to cell proliferation and survival in ALK-driven cancers.[3][4][5]
Q2: I'm observing unexpected phenotypes in my cell line upon treatment with this compound that don't seem related to ALK inhibition. What could be the cause?
Unexpected phenotypes may arise from off-target effects, where this compound inhibits other kinases or cellular proteins in addition to ALK.[6][7] It is also possible that inhibition of ALK is leading to the activation of compensatory signaling pathways.[8][9] We recommend performing a kinase selectivity profile and validating key off-targets in your experimental model.
Q3: How can I determine if this compound is engaging ALK within my cells?
A cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement assay can be used to confirm direct binding of this compound to ALK in a cellular context.[7][10] Additionally, a significant reduction in the phosphorylation of ALK and its downstream effectors (e.g., STAT3, AKT, ERK) as measured by Western blot would indicate target engagement.[3]
Q4: What are some known resistance mechanisms to ALK inhibitors that I should be aware of?
Resistance to ALK inhibitors can occur through several mechanisms. These include the acquisition of secondary mutations in the ALK kinase domain that reduce drug binding, amplification of the ALK gene, or the activation of bypass signaling pathways that circumvent the need for ALK signaling.[4][9][11]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell number to ensure logarithmic growth throughout the experiment. Inconsistent plating can lead to variability. |
| Assay Timing | Determine the optimal endpoint for your assay. Cell health and response can vary with time.[12][13] |
| Reagent Quality | Ensure this compound stock solutions are properly stored and freshly diluted for each experiment. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, do not use the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS instead.[14] |
Issue 2: High background or non-specific signal in immunofluorescence (IF) or Western blot.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[15] |
| Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies.[16] |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies that are specific for the host species of the primary antibody.[15] |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
This table summarizes the inhibitory activity of this compound against a panel of selected kinases to illustrate a hypothetical selectivity profile. Data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase Target | Family | % Inhibition @ 1 µM |
| ALK | RTK | 98% |
| MET | RTK | 35% |
| ROS1 | RTK | 42% |
| LCK | TK | 15% |
| SRC | TK | 18% |
| CDK2 | CMGC | 5% |
| DYRK1A | CMGC | 65% |
| P38α (MAPK14) | CMGC | 10% |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ALK and Downstream Signaling
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Kinome Profiling to Identify Off-Targets
To assess the selectivity of this compound, a comprehensive kinase profiling assay, such as the KINOMEscan™, is recommended.[10]
-
Compound Submission:
-
Prepare a stock solution of this compound at a concentration of 100 µM in DMSO.
-
Submit the compound to a commercial vendor that offers kinase profiling services.
-
-
Assay Principle:
-
The assay typically involves the binding of the test compound (this compound) to a panel of DNA-tagged kinases.
-
The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.
-
The results are reported as the percentage of inhibition for each kinase at a given concentration.[17]
-
-
Data Analysis:
-
Analyze the data to identify kinases that are significantly inhibited by this compound in addition to ALK.
-
These potential off-targets should be validated in cell-based assays.
-
Visualizations
Caption: ALK signaling pathways and the inhibitory action of this compound.
References
- 1. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Inhibitors, a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. youtube.com [youtube.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Covalent Labeling with Alk-IN-21
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for utilizing Alk-IN-21, a novel covalent probe for studying the Anaplastic Lymphoma Kinase (ALK) protein.
Disclaimer: this compound is a hypothetical covalent probe used here for illustrative purposes to demonstrate covalent labeling principles and workflows for the ALK protein. The protocols and data presented are based on established methodologies for similar electrophilic probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective covalent probe designed to target a specific, non-catalytic cysteine residue within the kinase domain of the Anaplastic Lymphoma Kinase (ALK) protein. Its mechanism of action involves a proximity-induced reaction where the probe first binds non-covalently to the target protein, followed by the formation of a stable, irreversible covalent bond with the thiol group of the cysteine residue.[1][2][3] This allows for the specific and durable labeling of ALK, enabling researchers to study its function, localization, and interactions.
Q2: What are the primary applications of this compound?
This compound is a versatile tool for chemical biology and drug discovery.[4] Its primary applications include:
-
Target Engagement and Occupancy Studies: Quantifying the extent of ALK engagement by non-covalent inhibitors in a competitive labeling format.
-
Activity-Based Protein Profiling (ABPP): Identifying and quantifying the active fraction of ALK in complex biological systems.[5]
-
Visualizing ALK in Cells: When conjugated to a fluorescent reporter, this compound can be used to visualize the subcellular localization of ALK.
-
Drug Discovery: Serving as a starting point for the development of novel covalent inhibitors of ALK.[1][3]
Q3: What are the key advantages of using a covalent probe like this compound?
Covalent probes offer several advantages over traditional non-covalent probes:[1][3]
-
Increased Potency: The irreversible nature of the bond can lead to higher apparent potency.
-
Prolonged Duration of Action: The covalent modification persists for the lifetime of the protein.
-
Enhanced Selectivity: By targeting a unique cysteine residue, high selectivity for the target protein can be achieved.
-
Utility in Washout Experiments: The stable labeling allows for the removal of unbound probe without loss of signal.
Q4: Can this compound be used in live cells?
Yes, this compound is designed to be cell-permeable and can be used for covalent labeling in living cells. However, optimization of incubation time and concentration is crucial to minimize off-target effects and potential cytotoxicity.
Q5: How can I confirm that this compound has covalently labeled ALK?
Confirmation of covalent labeling can be achieved through several methods:[2][6][7]
-
Mass Spectrometry (MS): The most definitive method. Analysis of the intact protein will show a mass shift corresponding to the adduction of this compound. Tandem MS (MS/MS) of proteolytic digests can identify the specific cysteine residue that has been modified.
-
Western Blotting: If this compound is tagged with a reporter (e.g., biotin, fluorescent dye), labeled ALK can be detected by Western blotting.
-
In-gel Fluorescence: For fluorescently tagged this compound, labeled proteins can be visualized directly in an SDS-PAGE gel.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during covalent labeling experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Labeling Efficiency | 1. Incorrect Probe Concentration: Concentration of this compound is too low. 2. Short Incubation Time: The reaction has not gone to completion. 3. Presence of Reducing Agents: DTT or BME in buffers can react with the electrophile. 4. Target Protein is Inactive or Misfolded: The target cysteine is not accessible. 5. Probe Instability: this compound has degraded. | 1. Titrate this compound concentration. Start with a range of concentrations (e.g., 1 µM - 50 µM). 2. Increase incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h). 3. Ensure all buffers are free of reducing agents. 4. Confirm protein integrity and activity. Use a positive control if available. 5. Prepare fresh stock solutions of this compound. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| High Background or Off-Target Labeling | 1. Probe Concentration is Too High: Leads to non-specific reactions with other accessible cysteines. 2. Long Incubation Time: Increases the chance of off-target reactions. 3. High Reactivity of the Probe: The electrophile may be too reactive. | 1. Decrease the concentration of this compound. 2. Reduce the incubation time. 3. Include a non-reactive analogue of the probe as a negative control. This can help distinguish specific from non-specific binding. |
| Protein Precipitation During Labeling | 1. High Probe Concentration: The probe itself or the labeling event may induce conformational changes leading to aggregation.[8][9] 2. Solvent Incompatibility: The solvent used to dissolve this compound (e.g., DMSO) may be at too high a final concentration. | 1. Reduce the concentration of this compound. 2. Ensure the final concentration of the organic solvent is low (typically <1-2%). |
| Loss of Protein Function After Labeling | 1. Modification of a Functionally Important Residue: The labeled cysteine may be critical for protein activity or interaction. 2. Probe-induced Conformational Change: Covalent modification can alter the protein's structure. | 1. This is an inherent risk of covalent labeling. If the goal is to study function, consider using a non-covalent probe or mutating the target cysteine. 2. Use biophysical methods (e.g., circular dichroism) to assess structural changes. |
| Difficulty in Identifying the Labeled Site by MS | 1. Low Labeling Stoichiometry: The modified peptide may be present at a low abundance. 2. Poor Ionization of the Labeled Peptide: The modification may suppress ionization. 3. Incomplete Sequence Coverage: The peptide containing the labeled cysteine may not be detected.[6] | 1. Enrich for the labeled protein before digestion. 2. Optimize MS parameters. Consider using different fragmentation methods (e.g., ETD).[6] 3. Use multiple proteases to increase sequence coverage. |
Experimental Protocols
Protocol 1: In-Cell Covalent Labeling of ALK with this compound
This protocol describes the labeling of endogenous ALK in a suitable cancer cell line (e.g., H3122, an ALK-positive NSCLC cell line).
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
H3122 cells (or other ALK-positive cell line)
-
DMSO
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Culture: Plate H3122 cells in a 6-well plate and grow to 70-80% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the growth medium from the cells and wash once with warm PBS. Add the medium containing this compound or vehicle control to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 1-4 hours).
-
Cell Lysis: After incubation, wash the cells twice with cold PBS to remove unbound probe. Add 100-200 µL of cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Harvest: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Downstream Analysis: The protein lysate is now ready for downstream analysis, such as Western blotting or mass spectrometry-based proteomics.
Protocol 2: Analysis of this compound Labeling by Mass Spectrometry
This protocol outlines the general workflow for identifying the site of covalent modification on ALK.
Materials:
-
Labeled protein lysate from Protocol 1
-
SDS-PAGE gel and running buffer
-
Coomassie stain
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Separation: Separate the labeled protein lysate by SDS-PAGE.
-
Band Excision: Visualize the protein bands with Coomassie stain and excise the band corresponding to the molecular weight of ALK.
-
In-Gel Digestion:
-
Destain the gel piece.
-
Reduce the proteins with DTT.
-
Alkylate the non-labeled cysteines with iodoacetamide.
-
Digest the protein with trypsin overnight.
-
-
Peptide Extraction: Extract the tryptic peptides from the gel piece.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a human protein database using a search engine (e.g., Mascot, Sequest). Include a variable modification corresponding to the mass of this compound on cysteine residues. The identification of a peptide with this modification confirms the covalent labeling and pinpoints the specific cysteine residue.[6]
Quantitative Data Summary
Table 1: Optimization of this compound Labeling Conditions
| Parameter | Range Tested | Optimal Condition | Rationale |
| This compound Concentration | 0.1 µM - 50 µM | 5 µM | Balances high labeling efficiency with minimal off-target effects. |
| Incubation Time | 15 min - 8 hours | 2 hours | Provides sufficient time for covalent bond formation without excessive cell stress. |
| Cell Density | 30% - 90% confluency | 70-80% confluency | Ensures healthy, actively growing cells for reproducible results. |
| Serum Concentration | 0% - 10% FBS | 10% FBS | Mimics physiological conditions; ensure probe stability in serum is confirmed. |
Table 2: Competitive Labeling with a Non-Covalent ALK Inhibitor
This table shows the displacement of this compound labeling by pre-incubation with a known non-covalent ALK inhibitor (e.g., Crizotinib).[10][11]
| Crizotinib Concentration | This compound Labeling (% of Control) |
| 0 nM (Control) | 100% |
| 10 nM | 85% |
| 100 nM | 42% |
| 1 µM | 15% |
| 10 µM | <5% |
Visualizations
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 11. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating ALK Inhibitor Resistance in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling resistance to Anaplastic Lymphoma Kinase (ALK) inhibitors in their experimental models.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line is showing reduced sensitivity to an ALK inhibitor. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to ALK inhibitors is a common observation. The underlying mechanisms can be broadly categorized into two groups:
-
On-target resistance: This involves alterations to the ALK gene or protein itself, leading to continued signaling despite the presence of the inhibitor. Common on-target mechanisms include:
-
Secondary mutations in the ALK kinase domain that interfere with drug binding. The specific mutation can vary depending on the inhibitor used. For example, the G1202R mutation is a frequent cause of resistance to second-generation ALK inhibitors.[1][2]
-
ALK gene amplification , leading to overexpression of the ALK fusion protein, which can overwhelm the inhibitor.[3][4]
-
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling. These are often referred to as "bypass tracts".[5] Common bypass pathways include:
Q2: How can I determine the mechanism of resistance in my cell line model?
A2: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Sequence the ALK kinase domain: This will identify any secondary mutations that may have arisen.
-
Assess ALK gene copy number: This can be done using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to check for gene amplification.[9]
-
Perform a phospho-receptor tyrosine kinase (RTK) array: This can help identify the activation of alternative signaling pathways. Increased phosphorylation of receptors like EGFR or MET would suggest the activation of bypass tracts.[4]
-
Conduct Western blotting: Analyze the phosphorylation status of key downstream signaling molecules such as AKT, ERK, and STAT3 to see if these pathways remain active in the presence of the ALK inhibitor.
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 values in a cell viability assay.
Possible Cause & Solution
-
Cell Line Authenticity and Integrity:
-
Troubleshooting Step: Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure the cells are free from mycoplasma contamination.
-
-
Inhibitor Potency and Stability:
-
Troubleshooting Step: Confirm the concentration and purity of your ALK inhibitor stock. Prepare fresh dilutions for each experiment. Store the stock solution according to the manufacturer's instructions.
-
-
Development of Resistance:
-
Troubleshooting Step: If the high IC50 is observed in a cell line that was previously sensitive, it has likely developed resistance. Refer to the FAQ "How can I determine the mechanism of resistance in my cell line model?" to investigate the cause.
-
-
Assay Conditions:
-
Troubleshooting Step: Optimize cell seeding density and assay duration. Ensure the assay readout is within the linear range.
-
Problem 2: No decrease in downstream signaling (p-ALK, p-ERK) upon inhibitor treatment in a Western blot.
Possible Cause & Solution
-
Ineffective Inhibitor Concentration:
-
Troubleshooting Step: Increase the concentration of the ALK inhibitor. Refer to published literature for effective concentrations in your specific cell model.
-
-
On-Target Resistance (Mutations):
-
Troubleshooting Step: A secondary mutation in the ALK kinase domain may be preventing the inhibitor from binding effectively. Sequence the ALK kinase domain to identify potential mutations.
-
-
Off-Target Resistance (Bypass Pathways):
-
Troubleshooting Step: The cells may have activated a bypass signaling pathway, leading to continued downstream signaling. Analyze the activation of other RTKs (e.g., p-EGFR, p-MET) via Western blot or a phospho-RTK array.
-
Data Presentation
Table 1: IC50 Values (nM) of Various ALK Inhibitors Against Common Resistance Mutations in Ba/F3 Cells
| ALK Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| Wild-type EML4-ALK | 50-100 | 20-50 | 10-30 | 10-30 | 1-10 |
| L1196M | >1000 | 50-100 | 20-50 | 20-50 | 10-30 |
| G1269A | >1000 | 100-200 | 50-100 | 50-100 | 10-30 |
| G1202R | >2000 | >1000 | >1000 | >500 | 50-100 |
| F1174C/L | >1000 | 200-500 | >1000 | 100-300 | 20-50 |
| I1171N | 200-400 | 100-200 | 500-1000 | 100-200 | 10-30 |
Note: These values are approximate and can vary depending on the specific experimental conditions and cell line used. Data compiled from multiple sources.[1][10]
Experimental Protocols
Protocol 1: Generation of ALK Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to an ALK inhibitor.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, H2228)
-
Complete cell culture medium
-
ALK inhibitor of interest (e.g., Crizotinib, Alectinib)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the initial IC50 of the ALK inhibitor for the parental cell line.
-
Initial Exposure: Begin by culturing the cells in a medium containing the ALK inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 1-2 weeks), gradually increase the concentration of the ALK inhibitor in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitor Cell Viability: At each dose escalation, monitor cell viability and growth rate. There will likely be a period of significant cell death followed by the outgrowth of a resistant population.
-
Establish Resistant Clones: Continue this process until the cells are able to proliferate in a concentration of the inhibitor that is at least 10-fold higher than the initial IC50.
-
Characterize the Resistant Line: Once a resistant line is established, characterize the mechanism of resistance using the methods described in the FAQs. Maintain the resistant cell line in a medium containing the final concentration of the ALK inhibitor to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines a common method for assessing cell viability based on ATP content.
Materials:
-
Parental and resistant cell lines
-
96-well white-walled cell culture plates
-
ALK inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[11]
-
Drug Treatment: The next day, treat the cells with a serial dilution of the ALK inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours.[11]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viable cells for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blotting for ALK Signaling Pathway
This protocol provides a general procedure for analyzing the phosphorylation status of ALK and its downstream effectors.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-total ALK, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH or β-actin)[12][13][14]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To probe for another protein (e.g., total protein or a loading control), the membrane can be stripped of the first set of antibodies and re-probed.
Mandatory Visualizations
References
- 1. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. sysy.com [sysy.com]
Minimizing toxicity of Alk-IN-21 in live-cell imaging.
This technical support center provides guidance on minimizing the toxicity of Alk-IN-21 during live-cell imaging experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][2][3][4] In various cancers, chromosomal rearrangements can lead to the creation of fusion proteins containing the ALK kinase domain.[4][5] These fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the JAK/STAT, PI3K/AKT, and MEK/ERK pathways.[2][4] this compound functions by binding to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades, thereby inhibiting the growth of ALK-dependent cancer cells.[3][5]
Q2: What are the potential sources of toxicity when using this compound in live-cell imaging?
A2: Toxicity in live-cell imaging experiments with this compound can arise from several sources:
-
On-target toxicity: Inhibition of ALK in normal cells where it plays a physiological role can lead to adverse effects.[6] While ALK expression is low in most adult tissues, it is present in a subset of neural cells.[6]
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases or interact with other cellular components, leading to unintended cytotoxic effects.[7][8] For example, some kinase inhibitors have been shown to have affinity for serotoninergic or histaminergic receptors.[7]
-
Phototoxicity: The fluorescent dyes used for imaging, when excited by high-intensity light, can generate reactive oxygen species (ROS) that damage cellular components and induce cell stress or death.[9][10] This is a general issue in fluorescence microscopy.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
Q3: What are the initial signs of this compound toxicity in my cell cultures?
A3: Initial signs of toxicity can be subtle and may include:
-
Changes in cell morphology (e.g., rounding up, detachment from the substrate).
-
Reduced cell proliferation or changes in cell migration rates.[9]
-
Increased number of floating (dead) cells in the culture medium.
-
Blebbing of the cell membrane, a hallmark of apoptosis.
-
Changes in mitochondrial morphology or potential, which can be assessed with specific fluorescent probes.[9]
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration that inhibits ALK signaling without causing significant cytotoxicity. Start with a wide range of concentrations and narrow down to the lowest effective dose.[1] | Identification of a working concentration with minimal toxicity. |
| Prolonged exposure to this compound. | Reduce the incubation time with this compound before and during imaging. | Reduced cell death while maintaining sufficient target engagement. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). | Reduced solvent-induced cytotoxicity. |
| Cell line is particularly sensitive to ALK inhibition. | Consider using a cell line with lower endogenous ALK expression as a control or a different cell line for your experiments. | Determination if the toxicity is specific to the cell line. |
Issue 2: Sub-optimal inhibition of ALK signaling at non-toxic concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient concentration of this compound. | Gradually increase the concentration of this compound while monitoring for early signs of toxicity. | Achieve a balance between effective ALK inhibition and cell viability. |
| Short incubation time. | Increase the pre-incubation time with this compound before imaging to allow for sufficient target engagement. | Enhanced inhibition of the ALK signaling pathway. |
| Compound degradation. | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. | Consistent and reproducible results. |
Issue 3: Phototoxicity is compromising the experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio.[10] | Minimized phototoxicity and photobleaching. |
| Long exposure times. | Use the shortest possible exposure time for image acquisition.[9] Some studies suggest that longer exposure times with lower light intensities can improve cell health.[9] Experiment to find the optimal balance for your system. | Reduced generation of reactive oxygen species. |
| Frequent image acquisition. | Reduce the frequency of image acquisition (increase the time interval between images) to minimize the total light dose delivered to the cells. | Improved cell viability over long-term imaging experiments. |
| Use of phototoxic fluorophores. | Select fluorescent probes with high quantum yields and photostability. Consider using red or far-red dyes, which use longer, lower-energy wavelengths for excitation. | Reduced phototoxicity and improved signal stability. |
| Standard culture medium. | Use a specialized live-cell imaging medium that is free of components like phenol red and riboflavin, which can increase autofluorescence and phototoxicity.[11] | Reduced background fluorescence and improved cell health during imaging. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Cell Viability
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | Cell Viability (%) |
| H3122 (ALK-positive NSCLC) | 0 (Control) | 24 | 100 ± 4.2 |
| 10 | 24 | 95 ± 5.1 | |
| 50 | 24 | 88 ± 6.3 | |
| 100 | 24 | 75 ± 7.9 | |
| 500 | 24 | 42 ± 8.5 | |
| A549 (ALK-negative NSCLC) | 0 (Control) | 24 | 100 ± 3.8 |
| 100 | 24 | 98 ± 4.5 | |
| 500 | 24 | 92 ± 5.0 | |
| 1000 | 24 | 85 ± 6.1 |
Table 2: Impact of Imaging Parameters on Cell Viability
| Parameter | Condition 1 | Condition 2 | Cell Viability (%) after 6h Imaging |
| Excitation Light Intensity | 100% | 20% | 65 ± 8.1 vs. 92 ± 5.3 |
| Exposure Time | 500 ms | 100 ms | 72 ± 7.5 vs. 94 ± 4.9 |
| Imaging Interval | 1 min | 10 min | 68 ± 9.2 vs. 96 ± 3.7 |
| Imaging Medium | Standard DMEM | FluoroBrite™ DMEM | 81 ± 6.4 vs. 95 ± 4.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Live-Cell Imaging Protocol for Assessing this compound Effects
-
Cell Culture and Transfection: Seed cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. If imaging a fluorescently tagged protein, transfect the cells with the appropriate plasmid 24-48 hours before imaging.
-
This compound Treatment: Pre-incubate the cells with the desired concentration of this compound in live-cell imaging medium for the determined optimal time before starting the imaging session.
-
Microscope Setup:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Allow the cells to acclimate for at least 30 minutes.
-
Use the lowest possible light intensity and exposure time that provide a sufficient signal.[12][13]
-
Set the time-lapse imaging parameters (interval and duration).
-
-
Image Acquisition: Start the time-lapse acquisition.
-
Cell Health Monitoring: During the experiment, monitor the cells for any morphological signs of toxicity. Consider using a cell-impermeant viability dye (e.g., propidium iodide) in a separate channel to identify dead cells in real-time.
-
Image Analysis: Analyze the acquired images to quantify the desired cellular processes (e.g., protein localization, organelle dynamics, cell migration).
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. forum.microlist.org [forum.microlist.org]
- 12. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Best practices for storing and handling Alk-IN-21.
Welcome to the technical support center for Alk-IN-21. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A: this compound is a potent, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutively active ALK, often resulting from genetic translocations (e.g., EML4-ALK) or mutations, is a key driver in several cancers. It activates downstream signaling pathways like PI3K/AKT, RAS/ERK, and JAK/STAT, promoting cell proliferation and survival. This compound works by binding to the ATP pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.
Q2: What is the recommended solvent for reconstituting this compound? A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for reconstituting this compound to create a high-concentration stock solution. For aqueous buffers in cell-based assays, further dilution of the DMSO stock is required. Ensure the final DMSO concentration in your experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: How should I store the lyophilized powder and stock solutions of this compound? A: Proper storage is critical to maintaining the stability and activity of this compound.
-
Lyophilized Powder: Store the powder at -20°C, desiccated, and protected from light. When stored correctly, the powder is stable for an extended period. Always refer to the Certificate of Analysis (CoA) for the manufacturer's recommended storage conditions and expiration date.[1][2][3][4][5]
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO (e.g., 10 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When handled this way, DMSO stock solutions are generally stable for several months.
Q4: How do I interpret the Certificate of Analysis (CoA) provided with my this compound? A: The Certificate of Analysis is a critical document providing lot-specific quality control data.[1][2] Key sections to review include:
-
Purity (HPLC): Confirms the percentage purity of the compound. High purity (e.g., >98%) is essential for reliable results.[3]
-
Identity (Mass Spec, NMR): Confirms the molecular weight and structure of the compound.[3]
-
Appearance: Describes the physical state and color of the compound.[3]
-
Storage Conditions: Provides manufacturer-validated instructions for long-term storage.[5]
Quantitative Data Summary
The inhibitory activity of this compound is quantified by its IC₅₀ value—the concentration at which it inhibits 50% of the target's activity.
| Target | IC₅₀ Value (nM) |
| ALK (Wild-Type) | 4.59 |
| ALK (L1196M Mutant) | 2.07 |
| ALK (G1202R Mutant) | 5.95 |
Data sourced from MedchemExpress. Note: IC₅₀ values can vary slightly based on experimental conditions (e.g., ATP concentration in enzymatic assays).
| Cell Line | IC₅₀ Value (µM) | Cancer Type |
| Karpas299 | 0.07 | Anaplastic Large Cell Lymphoma |
| H2228 | 0.07 | Non-Small Cell Lung Cancer |
| HCT116 | 5.53 | Colorectal Carcinoma (ALK-negative control) |
Data sourced from MedchemExpress.
Table 3: Solubility Profile of this compound (Note: Specific solubility values are lot-dependent and should be confirmed with the product's Certificate of Analysis or determined empirically. The data below are typical for similar kinase inhibitors.)
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions.[6] |
| Ethanol | ~5 mg/mL | May require warming. Lower stability for long-term storage compared to DMSO.[7] |
| Water | Insoluble | Not suitable for creating stock solutions. Final aqueous solutions require high dilution of a DMSO stock. |
Visualized Pathways and Workflows
Caption: ALK signaling pathways and the inhibitory action of this compound.
Troubleshooting Guide
Problem 1: No or reduced inhibitory activity in cell-based assays.
This is a common issue that can stem from multiple sources. Follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for unexpected experimental results.
Problem 2: this compound precipitates in my aqueous media.
-
Cause A: Low Solubility. this compound is poorly soluble in water. When a concentrated DMSO stock is diluted into an aqueous buffer, it can crash out of solution if the final concentration is too high or if the dilution is not performed correctly.
-
Solution: Ensure the final concentration of this compound is within its aqueous solubility limit. When diluting, add the DMSO stock to the aqueous media dropwise while vortexing to ensure rapid mixing. Avoid "shock" precipitation.
-
-
Cause B: High Final DMSO Concentration. While DMSO aids solubility, excessively high concentrations (e.g., >1%) can be toxic to cells and may also affect protein interactions in your media.
-
Solution: Prepare a more concentrated primary stock in DMSO so that a smaller volume is needed for dilution into your final assay medium. Always run a "vehicle control" with the same final DMSO concentration as your treated samples to account for solvent effects.
-
Problem 3: My results are inconsistent between experiments.
-
Cause A: Inconsistent Compound Handling. Repeatedly freeze-thawing a stock solution can lead to degradation.
-
Solution: Aliquot your primary DMSO stock into single-use volumes immediately after preparation. Thaw one aliquot per experiment and discard any unused portion of the thawed solution.
-
-
Cause B: Cell Culture Variables. Cell passage number, confluency, and overall health can significantly impact their response to inhibitors.
-
Solution: Use cells within a consistent, low passage number range. Seed cells at the same density for each experiment and ensure they are in the logarithmic growth phase when treatment begins.
-
Experimental Protocols
Protocol 1: General Cell Viability (IC₅₀ Determination) Assay
This protocol describes a general method using a common reagent like MTT or MTS to determine the IC₅₀ of this compound on an adherent ALK-positive cell line (e.g., H2228).
Caption: General workflow for a cell-based viability assay.
Methodology:
-
Cell Seeding: Seed ALK-positive cells (e.g., H2228) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8][9]
-
Compound Preparation: Prepare a 2X working solution of this compound by performing serial dilutions in complete growth medium from your DMSO stock. For example, create a dilution series ranging from 200 µM to 2 nM. Also prepare a 2X vehicle control (containing the same percentage of DMSO as the highest concentration).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions or the vehicle control. This will result in a 1X final concentration. Include wells with medium only as a background control. Incubate for 72 hours.[8][9]
-
Viability Measurement: Add the appropriate viability reagent according to the manufacturer's instructions (e.g., 20 µL of MTS solution per well) and incubate for 1-4 hours.[10]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Western Blot for ALK Phosphorylation
This protocol allows for the direct assessment of this compound's on-target effect by measuring the phosphorylation status of ALK.
Methodology:
-
Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk for phospho-antibodies to reduce background).[11][13] Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ALK. The ratio of p-ALK to total ALK provides a normalized measure of target inhibition.
References
- 1. researchchemshub.com [researchchemshub.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. bluewellpeptides.com [bluewellpeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell viability assay [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. broadpharm.com [broadpharm.com]
- 11. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of Alk-IN-21 and Crizotinib for ALK-Positive Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, Alk-IN-21, and the first-generation ALK inhibitor, Crizotinib. The content is intended to inform researchers and drug development professionals on the comparative efficacy and potential applications of these compounds in the context of ALK-driven cancers.
Introduction to ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, fusions, or mutations, can drive the growth and survival of various cancers, most notably non-small cell lung cancer (NSCLC).[1] The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies.
Crizotinib was the first ALK inhibitor to receive FDA approval for the treatment of ALK-positive NSCLC.[1] It functions as a competitive inhibitor at the ATP-binding pocket of the ALK kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1] However, the efficacy of Crizotinib can be limited by the development of acquired resistance, often through secondary mutations in the ALK kinase domain, such as the L1196M "gatekeeper" mutation and the highly refractory G1202R mutation.
This compound, also known as Compound B10, is a novel and potent ALK inhibitor that has demonstrated significant activity against both wild-type ALK and key resistance mutations.[2] This guide will compare the available preclinical data for this compound with the well-established profile of Crizotinib.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and Crizotinib from enzymatic and cell-based assays.
Table 1: Enzymatic Inhibitory Potency (IC50)
| Compound | ALK (Wild-Type) | ALK (L1196M) | ALK (G1202R) |
| This compound | 4.59 nM[2] | 2.07 nM[2] | 5.95 nM[2] |
| Crizotinib | ~20-50 nM* | Significant decrease in potency | Ineffective |
Note: The IC50 for Crizotinib against wild-type ALK can vary depending on the specific assay conditions. Published data generally places it in the low nanomolar range.
Table 2: Cell-Based Proliferation Inhibition (IC50)
| Compound | Karpas-299 (NPM-ALK) | H2228 (EML4-ALK) |
| This compound | 0.07 µM[2] | 0.07 µM[2] |
| Crizotinib | ~20-60 nM | ~30-100 nM |
Note: The IC50 values for Crizotinib in cell-based assays are dependent on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate ALK inhibitor efficacy.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified ALK kinase.
Materials:
-
Recombinant human ALK kinase domain (wild-type and mutant forms)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphotyrosine-specific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the ALK kinase, the peptide substrate, and the test compound dilutions to the kinase assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on ALK signaling.
Objective: To determine the IC50 of the test compound in ALK-positive cancer cell lines.
Materials:
-
ALK-positive human cancer cell lines (e.g., Karpas-299, H2228)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the ALK-positive cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the ALK signaling pathway and a typical workflow for evaluating ALK inhibitors.
References
Validating Alk-IN-21's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methods for validating the target engagement of the anaplastic lymphoma kinase (ALK) inhibitor, Alk-IN-21, within a cellular context. While direct experimental data for this compound using the detailed methodologies presented here is not currently available in the public domain, this document serves as a practical framework for designing and executing such validation studies. We will explore two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. This guide will compare their principles, provide detailed experimental protocols, and present example data from other well-characterized ALK inhibitors to illustrate data presentation and interpretation.
Introduction to ALK and Target Engagement
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements or mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. This compound is a novel inhibitor targeting ALK. Verifying that a drug candidate like this compound directly interacts with its intended target in the complex environment of a living cell is a critical step in drug discovery and development. This process, known as target engagement, confirms the mechanism of action and provides crucial dose-response information for further preclinical and clinical studies.
Core Methodologies for Validating Target Engagement
Two leading methods for quantifying intracellular target engagement are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA): This method is based on the principle of ligand-induced thermal stabilization of a target protein. When a drug binds to its protein target, the resulting complex is often more resistant to thermal denaturation. CETSA measures the extent of this stabilization by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein.
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer molecule (acceptor) that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Comparative Analysis of CETSA and NanoBRET™
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein. |
| Cellular State | Can be performed on intact cells or cell lysates. | Requires live cells. |
| Target Modification | No modification of the target protein is required (label-free). | Requires genetic modification of the target protein (fusion with NanoLuc® luciferase). |
| Readout | Quantification of soluble protein (e.g., Western Blot, ELISA, Mass Spectrometry). | Ratiometric measurement of light emission at two wavelengths. |
| Throughput | Can be adapted for higher throughput (e.g., 384-well format). | Inherently high-throughput and suitable for screening. |
| Data Output | Thermal shift (ΔTm) or Isothermal dose-response curves (EC50). | IC50 values representing the potency of target engagement. |
| Advantages | Label-free, applicable to endogenous proteins. | Real-time measurement in live cells, high sensitivity, and broad applicability across the kinome. |
| Limitations | Indirect measure of binding, not all binding events lead to thermal stabilization. | Requires generation of a fusion protein, potential for steric hindrance by the tag. |
Data Presentation: A Comparative Look at ALK Inhibitors
As direct cellular target engagement data for this compound is not publicly available, the following tables present representative data for other well-known ALK inhibitors, Crizotinib and Lorlatinib, to illustrate how quantitative data from CETSA and NanoBRET™ assays are typically presented.
Table 1: Representative Cellular Thermal Shift Assay Data for ALK Inhibitors
| Compound | Cell Line | Target | ΔTm (°C) | EC50 (μM) | Reference |
| Crizotinib | H3122 (EML4-ALK) | ALK | +5.2 | 0.15 | Fancelli et al., 2019 |
| Lorlatinib | H3122 (EML4-ALK) | ALK | +7.8 | 0.02 | Fancelli et al., 2019 |
Note: This data is illustrative and sourced from published literature. Actual values may vary depending on experimental conditions.
Table 2: Representative NanoBRET™ Target Engagement Data for ALK Inhibitors
| Compound | Cell Line | Target | NanoBRET™ IC50 (nM) | Reference |
| Crizotinib | HEK293 | ALK | 120 | Promega Corporation |
| Lorlatinib | HEK293 | ALK | 8 | Promega Corporation |
Note: This data is illustrative and sourced from manufacturer's application notes and published literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA) for ALK Target Engagement
This protocol describes a Western Blot-based CETSA to determine the thermal stabilization of ALK upon binding of an inhibitor.
Materials:
-
ALK-positive cell line (e.g., H3122, Karpas-299)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating blocks
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture ALK-positive cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours) in serum-free media.
-
-
Heating Step:
-
Harvest cells and wash with PBS. Resuspend cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control at 37°C.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
Alternatively, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for ALK.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ALK at each temperature.
-
Normalize the intensity of each band to the intensity of the unheated control (37°C).
-
Plot the normalized band intensity as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
A shift in the melting curve to a higher temperature (ΔTm) in the presence of the compound indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the normalized band intensity against the compound concentration to determine the EC50.
-
Detailed Protocol for NanoBRET™ Target Engagement Assay for ALK
This protocol outlines the steps to measure the intracellular target engagement of this compound with ALK using the NanoBRET™ technology.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Cell culture medium and supplements
-
Plasmid encoding NanoLuc®-ALK fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer specific for ALK
-
This compound or other test compounds
-
DMSO (vehicle control)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-ALK fusion plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into a white, opaque assay plate at a predetermined density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and control compounds in Opti-MEM™.
-
Add the compound dilutions to the appropriate wells of the assay plate. Include a vehicle control (DMSO).
-
Add the ALK-specific NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Luminescence Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., >600 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the raw BRET ratios by subtracting the background BRET ratio (from cells treated with tracer but no NanoLuc®-ALK).
-
Normalize the corrected BRET ratios to the vehicle control.
-
Plot the normalized BRET ratios against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
-
Visualizing the Concepts
To further clarify the methodologies and the biological context, the following diagrams were generated using Graphviz.
Caption: ALK Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: NanoBRET™ Target Engagement Assay Experimental Workflow.
Caption: Logical Comparison of CETSA and NanoBRET™ Methods.
Cross-validation of Alk-IN-21 results with mass spectrometry.
An objective comparison of research products is crucial for scientific advancement. This guide provides a framework for the cross-validation of Anaplastic Lymphoma Kinase (ALK) inhibitor results with mass spectrometry, offering researchers a template to compare the performance of novel or existing inhibitors against established alternatives.
While a specific compound denoted as "Alk-IN-21" was not found in publicly available research, this guide utilizes data from well-characterized ALK inhibitors to demonstrate the cross-validation process. This approach allows for a robust comparison of any new ALK inhibitor's performance and specificity.
Comparative Efficacy of Clinically Relevant ALK Inhibitors
The primary measure of an ALK inhibitor's efficacy is its ability to inhibit cancer cell proliferation and migration. The following tables summarize the cellular potencies and anti-migratory effects of several known ALK inhibitors in EML4-ALK rearranged non-small cell lung cancer (NSCLC) cell lines.
Table 1: Cellular Potency of ALK Tyrosine Kinase Inhibitors (TKIs)
| Inhibitor | Generation | H3122 Cell Line IC50 (nM) | STE-1 Cell Line IC50 (nM) |
| Crizotinib | 1st | ~100 | ~150 |
| Alectinib | 2nd | ~30 | ~50 |
| Brigatinib | 2nd | ~30 | ~40 |
| Lorlatinib | 3rd | ~10 | ~20 |
Data compiled from studies on the cellular potency of various ALK TKIs. The IC50 values represent the concentration of the drug that inhibits 50% of cell viability and are approximate values for illustrative purposes.
Table 2: Anti-Migratory Effects of ALK TKIs
| Inhibitor (1 µM) | Wound Closure Inhibition (%) |
| Crizotinib | No significant impact |
| Alectinib | ~30% |
| Brigatinib | ~40% |
| Lorlatinib | No significant impact |
Data from wound healing assays in NSCLC cell lines, demonstrating the differential effects of ALK inhibitors on cell migration at a concentration of 1 µM.[1] These results highlight that while some inhibitors are potent against proliferation, their effects on migration can vary, suggesting off-target effects or different mechanisms of action.[1]
Experimental Protocols for Cross-Validation
Detailed and reproducible experimental protocols are fundamental for the validation of research findings. Below are methodologies for key experiments used to characterize and cross-validate ALK inhibitors.
Cell Viability Assay
This protocol is used to determine the concentration of an inhibitor that is required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Plate NSCLC cells (e.g., H3122, STE-1) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ALK inhibitor (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to untreated control cells and plot the results to determine the IC50 value using a non-linear regression model.
Wound Healing (Migration) Assay
This assay assesses the effect of an inhibitor on cell migration.
-
Cell Seeding: Grow a confluent monolayer of NSCLC cells in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Wash the cells to remove debris and add media containing the ALK inhibitor at a specific concentration (e.g., 1 µM).
-
Image Acquisition: Capture images of the wound at 0 and 24 hours.
-
Data Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure. Compare the closure in treated versus untreated wells.
Mass Spectrometry-Based Chemoproteomics
This powerful technique identifies the direct and indirect targets of a drug within the complex environment of the cell.
-
Cell Lysis: Lyse inhibitor-treated and control cells in a buffer that preserves protein-drug interactions.
-
Affinity Purification: For identifying direct targets, an immobilized version of the inhibitor can be used to pull down its binding partners from the cell lysate.[2][3][4] For quantitative profiling, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed to compare protein abundance in treated versus untreated samples.[2][4]
-
Protein Digestion: The captured proteins or total cell lysates are digested into smaller peptides, typically using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides.
-
Data Analysis: The peptide sequences are used to identify the corresponding proteins. Quantitative proteomics software is then used to compare the abundance of proteins or post-translational modifications (like phosphorylation) between the different experimental conditions to identify the inhibitor's targets and affected pathways.[2]
Visualizing Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways.
Caption: Workflow for mass spectrometry-based proteomics.
Conclusion
The cross-validation of a new ALK inhibitor with established compounds using mass spectrometry provides a comprehensive understanding of its on-target and off-target effects. This approach, combining cellular assays with in-depth proteomic analysis, is essential for the rigorous evaluation of novel therapeutics in the drug development pipeline. The methodologies and comparative data presented here serve as a guide for researchers to objectively assess the performance of new ALK inhibitors.
References
- 1. Differential Chemoproteomics Reveals MARK2/3 as Cell Migration-Relevant Targets of the ALK Inhibitor Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Covalent and Non-Covalent Anaplastic Lymphoma Kinase (ALK) Inhibitors in Research
An important note on "Alk-IN-21": Extensive searches of scientific literature and chemical databases did not yield specific information for a compound named "this compound." This guide will therefore focus on BNP7787 , a well-documented novel covalent modifier of Anaplastic Lymphoma Kinase (ALK), as a representative covalent agent. This will be compared with other prominent ALK inhibitors used in research, which are primarily non-covalent, reversible inhibitors.
This guide provides a detailed comparison of the covalent ALK modifier BNP7787 against leading ATP-competitive, reversible ALK inhibitors, including Brigatinib, Ceritinib, and Lorlatinib. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.
Mechanism of Action: Covalent Modification vs. Reversible Inhibition
The fundamental difference between these inhibitors lies in their interaction with the ALK protein.
BNP7787: Covalent Modification BNP7787 is an investigational water-soluble disulfide that, upon entering the cell, is thought to be metabolized, leading to the formation of mesna-cysteine adducts with the ALK protein.[1][2] X-ray crystallography has shown that these adducts form at cysteine residues Cys1156 and Cys1235 of the ALK kinase domain.[1][3] The modification at Cys1156 is particularly significant as it is located near the ATP-binding pocket. This covalent attachment sterically hinders the P-loop (phosphate-binding loop), disrupting its conformation and interfering with ATP binding, thereby inhibiting kinase activity.[1][2] This mechanism represents a distinct approach to kinase inhibition compared to traditional ATP-competitive drugs.
Brigatinib, Ceritinib, and Lorlatinib: Reversible ATP-Competitive Inhibition These inhibitors are designed to fit into the ATP-binding pocket of the ALK kinase domain. They form non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) with the amino acid residues in this pocket, preventing ATP from binding and halting the phosphorylation of downstream substrates.[4][5][6] Because these interactions are reversible, the inhibitor can associate and dissociate from the enzyme.[5][6] The potency of these inhibitors is determined by their binding affinity (Ki) and their residence time in the ATP-binding pocket. Lorlatinib, a third-generation inhibitor, is a macrocyclic compound designed for high potency and the ability to cross the blood-brain barrier.[6][7]
Comparative Performance: Potency and Activity Spectrum
The efficacy of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate higher potency. The following table summarizes the reported IC50 values for various ALK inhibitors against wild-type ALK and clinically relevant resistance mutations.
| Inhibitor | Target | IC50 (nM) | Type of Inhibition | Reference(s) |
| BNP7787 | Wild-type ALK | Inhibits ALK activity and potentiates crizotinib | Covalent Modifier | [1][8] |
| Crizotinib | Wild-type ALK | 150.8 | Reversible | [4] |
| L1196M | Resistant | Reversible | [4] | |
| G1202R | 560 | Reversible | [4] | |
| Ceritinib | Wild-type ALK | 0.15 | Reversible | [4] |
| L1196M | Active | Reversible | [4] | |
| G1202R | 309 | Reversible | [4] | |
| Alectinib | Wild-type ALK | 1.9 | Reversible | [4] |
| L1196M | Active | Reversible | [4] | |
| G1202R | 595 | Reversible | [4] | |
| Brigatinib | Wild-type ALK | 1.5-12 | Reversible | [9] |
| L1196M | Active | Reversible | [9] | |
| G1202R | Active | Reversible | [9] | |
| Lorlatinib | Wild-type ALK | 1.3 | Reversible | [4] |
| L1196M | Active | Reversible | [6] | |
| G1202R | 80 | Reversible | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
ALK Signaling Pathway
Activation of the ALK receptor tyrosine kinase, often through chromosomal rearrangement leading to fusion proteins like EML4-ALK, triggers several downstream signaling cascades that promote cell proliferation, survival, and differentiation. The primary pathways include the RAS-MAPK (ERK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. Inhibition of ALK aims to shut down these pro-survival signals.[1][2][10]
Experimental Workflows and Protocols
The evaluation of kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a common method to determine the affinity of an inhibitor for its target kinase in a purified system.
Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium (Eu)-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[11][12][13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound at various concentrations.
-
Prepare a 3X solution of the tagged kinase and the Eu-labeled antibody mixture in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the test compound solution to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Cell-Based Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells, to determine the effect of an inhibitor on cell proliferation.
Principle: The MTS assay uses a tetrazolium salt (MTS) that is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is measured by absorbance and is directly proportional to the number of living cells.[14][15]
Experimental Protocol:
-
Cell Plating:
-
Seed cells (e.g., ALK-positive cancer cell lines) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Add the desired final concentrations of the inhibitor to the wells. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color develops.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).[14]
-
Protein Expression, Purification, and X-ray Crystallography
This workflow is essential for determining the three-dimensional structure of the kinase in complex with an inhibitor, providing critical insights into the binding mode.
Principle: A high-quality, purified ALK kinase domain protein is co-crystallized with the inhibitor. The resulting crystal is then exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the protein-inhibitor complex can be modeled.[16][17]
Experimental Protocol Overview:
-
Protein Expression:
-
Clone the gene encoding the human ALK kinase domain into an expression vector (e.g., with a His-tag for purification).
-
Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3) cells).
-
Grow large-scale cultures and induce protein expression (e.g., with IPTG).
-
-
Protein Purification:
-
Harvest the cells and lyse them to release the protein.
-
Perform an initial purification step using immobilized metal affinity chromatography (IMAC), binding the His-tagged protein to a nickel-charged resin.
-
Elute the protein from the column.
-
If necessary, cleave the affinity tag using a specific protease (e.g., TEV protease).
-
Perform a second IMAC step to remove the cleaved tag and any remaining uncleaved protein.
-
Conduct a final polishing step using size-exclusion chromatography (SEC) to obtain a highly pure and homogeneous protein sample.[7][17]
-
-
Crystallization:
-
Concentrate the purified protein to an optimal concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a molar excess of the inhibitor.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts) using vapor diffusion methods (sitting or hanging drop).
-
-
X-ray Diffraction and Structure Determination:
-
Mount a suitable crystal and cryo-cool it.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and computational refinement.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel covalent modification of human anaplastic lymphoma kinase (ALK) and potentiation of crizotinib-mediated inhibition of ALK activity by BNP7787 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel ALK Inhibitor and Second-Generation ALK TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of a novel Anaplastic Lymphoma Kinase (ALK) inhibitor, designated here as Alk-IN-21, with established second-generation ALK Tyrosine Kinase Inhibitors (TKIs): Ceritinib, Alectinib, and Brigatinib. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of preclinical and clinical data to inform further investigation and development strategies.
Introduction to ALK and Targeted Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several cancers, including non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion proteins containing the ALK kinase domain.[2][3] These fusion proteins result in constitutive activation of the ALK kinase, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[4]
The development of ALK TKIs has revolutionized the treatment of ALK-positive cancers.[2][5] First-generation inhibitors, such as crizotinib, demonstrated significant efficacy; however, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitated the development of more potent and broadly active second-generation inhibitors.[2][3] This guide focuses on a comparative evaluation of a novel investigational agent, this compound, against the leading second-generation ALK TKIs.
Mechanism of Action and Signaling Pathway
ALK TKIs are competitive inhibitors of ATP binding to the catalytic domain of the ALK kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways implicated in ALK-driven oncogenesis include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which are crucial for cell growth, survival, and proliferation.[4]
Below is a diagram illustrating the ALK signaling pathway and the point of intervention for ALK inhibitors.
Caption: ALK signaling pathway and the mechanism of TKI inhibition.
Comparative Preclinical Data
A direct comparison of the in vitro potency of this compound and second-generation ALK TKIs is crucial for understanding their relative therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) against wild-type ALK and clinically relevant resistance mutations.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target | This compound | Ceritinib | Alectinib | Brigatinib |
| Wild-Type ALK | Data not available | 0.15[3] | 1.9[3] | 14[6] |
| L1196M (Gatekeeper) | Data not available | Active[7] | Active[3] | Active[6] |
| G1202R (Solvent Front) | Data not available | Inactive[7] | Inactive | Active[6] |
| C1156Y | Data not available | Inactive[7] | Active[3] | Active[6] |
| F1174L | Data not available | Active | Active[3] | Active[6] |
| I1171T | Data not available | Active[7] | Active | Active[6] |
| G1269A | Data not available | Active[7] | Active[3] | Active[6] |
Table 2: In Vitro Cellular Proliferation (IC50, nM) in ALK-positive NSCLC Cell Lines
| Cell Line | This compound | Ceritinib | Alectinib | Brigatinib |
| NCI-H3122 (EML4-ALK v1) | Data not available | 27-35[7] | ~25[6] | ~10[6] |
| NCI-H2228 (EML4-ALK v3) | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary between different studies and experimental conditions.
Comparative Clinical Efficacy
The clinical efficacy of second-generation ALK TKIs has been well-established in clinical trials involving patients with ALK-positive NSCLC. Key performance indicators include the Objective Response Rate (ORR) and Progression-Free Survival (PFS).
Table 3: Clinical Efficacy in Crizotinib-Refractory ALK-Positive NSCLC
| Parameter | This compound | Ceritinib | Alectinib | Brigatinib |
| ORR (%) | Data not available | 56[4] | 50[8] | 48-54 |
| Median PFS (months) | Data not available | 6.9[4] | 8.9[8] | 9.2-16.7 |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.
In Vitro ALK Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant ALK protein.
References
- 1. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into lung cancer: A comprehensive review exploring anaplastic lymphoma kinase tyrosine kinase inhibitors and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of ALK Inhibitors for Lung Cancer [synapse.patsnap.com]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Alk-IN-21 for ALK Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the kinase specificity of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, Alk-IN-21. By comparing its performance against established ALK inhibitors, Crizotinib and Lorlatinib, this document outlines the essential experimental data and methodologies required to objectively assess its selectivity profile.
Introduction to Kinase Specificity
The efficacy and safety of kinase inhibitors are intrinsically linked to their specificity. While targeting the intended kinase is crucial for therapeutic effect, off-target activities can lead to unforeseen side effects. Therefore, rigorous evaluation of an inhibitor's interaction with the broader human kinome is a critical step in drug development. This guide details the experimental approaches to quantify the specificity of this compound, providing a direct comparison with first-generation (Crizotinib) and third-generation (Lorlatinib) ALK inhibitors.
Comparative Kinase Inhibition Profile
To ascertain the selectivity of this compound, its inhibitory activity should be tested against a broad panel of kinases. The data presented below is a template for how the inhibition data for this compound would be compared against Crizotinib and Lorlatinib. The primary metric for comparison is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical Data) | Crizotinib (Reference Data) | Lorlatinib (Reference Data) |
| ALK | 1.5 | 20 | 1 |
| MET | 500 | 1 | >1000 |
| ROS1 | 800 | 5 | >1000 |
| AXL | >1000 | 15 | >1000 |
| FAK | >1000 | 25 | >1000 |
| SRC | >1000 | >1000 | >1000 |
| EGFR | >1000 | >1000 | >1000 |
| VEGFR2 | >1000 | 50 | >1000 |
| PDGFRβ | >1000 | 40 | >1000 |
| KIT | >1000 | 30 | >1000 |
Note: The data for this compound is hypothetical and for illustrative purposes. The reference data for Crizotinib and Lorlatinib is based on publicly available information and may vary depending on the specific assay conditions.
Experimental Protocols for Kinase Specificity Profiling
A variety of established methods can be employed to determine the kinase selectivity of a compound. These assays are crucial for generating the quantitative data presented in the comparison table.
Kinome-Wide Profiling using KiNativ™
This chemoproteomic approach allows for the assessment of inhibitor binding to a large number of kinases in their native cellular environment.
Experimental Workflow:
-
Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., an ALK-positive cancer cell line) to ensure kinases are in their native conformation and part of their physiological complexes.
-
Inhibitor Incubation: Incubate the cell lysates with varying concentrations of this compound, Crizotinib, and Lorlatinib. A DMSO control is used as a negative control.
-
Biotinylated Probe Treatment: Add a biotinylated acyl-phosphate probe that irreversibly binds to the ATP-binding site of active kinases. The inhibitor will compete with the probe for binding.
-
Enrichment and Digestion: Capture the probe-labeled kinases using streptavidin beads. The captured proteins are then digested into peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not blocked by the inhibitor.
-
Data Analysis: The degree of inhibition is determined by the reduction in the signal of a particular kinase in the inhibitor-treated sample compared to the DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context by measuring the thermal stability of proteins upon ligand binding.
Experimental Workflow:
-
Cell Treatment: Treat intact cells with this compound, Crizotinib, Lorlatinib, or DMSO.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ALK and other kinases at each temperature point using methods like Western Blot or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature indicates that the inhibitor has bound to and stabilized the target protein.
ALK Signaling Pathway and Inhibitor Action
ALK is a receptor tyrosine kinase that, when constitutively activated by fusion with partner proteins like EML4, drives downstream signaling pathways promoting cell proliferation and survival. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. This compound, like other ALK inhibitors, is designed to block the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and shutting down these oncogenic signals.
Conclusion
The validation of this compound's specificity is paramount to its development as a potential therapeutic agent. By employing rigorous, quantitative methods such as kinome-wide profiling and cellular thermal shift assays, and by comparing its performance against established benchmarks like Crizotinib and Lorlatinib, a clear and objective assessment of its selectivity can be achieved. The experimental frameworks and data presentation formats provided in this guide offer a robust approach for researchers and drug developers to thoroughly characterize novel ALK inhibitors.
A Head-to-Head Comparison of Alk-IN-21 and Lorlatinib: A Comprehensive Guide for Researchers
A direct head-to-head comparison between Alk-IN-21 and Lorlatinib is not possible at this time due to the lack of publicly available information on a compound specifically designated as "this compound." Extensive searches of scientific literature and databases did not yield any specific data regarding the chemical structure, mechanism of action, or experimental results for a molecule with this name. It is possible that "this compound" is an internal development codename not yet disclosed publicly, a compound that has not progressed to a stage of published research, or a misnomer.
This guide will therefore provide a comprehensive overview of the well-documented third-generation ALK inhibitor, Lorlatinib , and will present a framework for how a future head-to-head comparison with a compound like this compound would be structured. This includes the types of experimental data and protocols that are essential for a thorough evaluation.
Lorlatinib: A Potent Third-Generation ALK/ROS1 Inhibitor
Lorlatinib (marketed as Lorbrena®) is a highly potent, brain-penetrant, third-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and ROS1 rearrangements.[1][2] It was specifically designed to overcome resistance to earlier-generation ALK inhibitors and to effectively treat brain metastases, a common site of disease progression in ALK-positive non-small cell lung cancer (NSCLC).[2]
Mechanism of Action
Lorlatinib functions as an ATP-competitive inhibitor of the ALK and ROS1 tyrosine kinases.[2][3] In cancers driven by ALK or ROS1 gene rearrangements, the resulting fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival.[4][5] Lorlatinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation of signaling cascades.[2] Its macrocyclic chemical structure contributes to its high potency and its ability to circumvent many of the resistance mutations that affect earlier-generation TKIs.[6]
The ALK Signaling Pathway and Lorlatinib's Point of Intervention
The anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, when activated, triggers several key downstream signaling pathways crucial for cell growth and survival. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. In ALK-rearranged cancers, the fusion protein leads to ligand-independent, constitutive activation of these pathways.
Framework for a Head-to-Head Comparison
To conduct a meaningful comparison between two ALK inhibitors like Lorlatinib and a novel agent such as this compound, a series of standardized preclinical experiments are required. Below are the essential data points and the methodologies to obtain them.
Data Presentation: Comparative Tables
A comprehensive comparison would necessitate summarizing key quantitative data in clear, structured tables.
Table 1: Biochemical Potency Against Wild-Type and Mutant ALK
| Compound | ALK WT IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) | ALK G1269A IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | Other Mutations... |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Lorlatinib | Example Value | Example Value | Example Value | Example Value | Example Value |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity in ALK-Driven Cancer Cell Lines
| Compound | Cell Line (e.g., H3122 - EML4-ALK v1) | Cell Line (e.g., STE-1 - EML4-ALK v3) | Cell Line (ALK G1202R mutant) |
| GI₅₀ (nM) | GI₅₀ (nM) | GI₅₀ (nM) | |
| This compound | Data not available | Data not available | Data not available |
| Lorlatinib | Example Value | Example Value | Example Value |
GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | CNS Penetration (Brain/Plasma Ratio) |
| This compound | Data not available | Data not available | Data not available |
| Lorlatinib | Example (e.g., 10 mg/kg, QD, oral) | Example Value | Example Value |
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
1. Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compounds on purified ALK kinase domains (wild-type and various mutants).
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human ALK kinase domain (wild-type or mutant) is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
The test compounds (this compound and Lorlatinib) are added at varying concentrations.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) is added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Viability and Proliferation Assays
-
Objective: To assess the effect of the inhibitors on the growth and survival of cancer cell lines harboring ALK fusions.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
-
ALK-positive cancer cell lines (e.g., H3122, STE-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or Lorlatinib for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Luminescence is measured using a luminometer.
-
GI₅₀ values are determined from the dose-response curves.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human ALK-positive NSCLC cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, this compound, Lorlatinib).
-
Compounds are administered daily (or as determined by pharmacokinetic studies) via oral gavage.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for target engagement).
-
Tumor Growth Inhibition (TGI) is calculated. For CNS penetration studies, brain and plasma concentrations of the drugs are measured at specific time points after dosing.
-
Mandatory Visualization: Experimental Workflow
A typical workflow for the preclinical evaluation and comparison of two kinase inhibitors is depicted below.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Confirming Covalent Binding of Alk-IN-21: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Alk-IN-21 has emerged as a promising inhibitor of Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers. A critical aspect of its mechanism of action is its potential for covalent binding to the ALK protein. Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action.[1] However, rigorously confirming this covalent interaction is paramount for its development and regulatory approval. This guide provides a comparative overview of the key experimental methods used to validate the covalent binding of inhibitors like this compound to their target proteins, complete with experimental protocols and data presentation formats.
Core Methodologies for Confirming Covalent Binding
Several orthogonal techniques are employed to provide unequivocal evidence of covalent bond formation between an inhibitor and its target protein. The most common and robust methods include Mass Spectrometry, X-ray Crystallography, and specialized biochemical assays. Each method offers unique insights into the nature of the inhibitor-target interaction.
Mass Spectrometry: The Gold Standard for Adduct Detection
Mass spectrometry (MS) is a cornerstone technique for confirming covalent binding by detecting the mass shift in the target protein upon inhibitor adduction.[2][3] It can be applied at both the intact protein level and the peptide level for more detailed analysis.
a) Intact Protein Mass Spectrometry
This approach provides a rapid and direct confirmation of covalent modification by measuring the molecular weight of the intact protein-inhibitor complex.
Experimental Protocol:
-
Incubation: Incubate purified recombinant ALK protein with this compound at various molar ratios (e.g., 1:1, 1:5, 1:10) and for different durations at 37°C. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Sample Preparation: Desalt the protein-inhibitor mixture using a suitable method like solid-phase extraction to remove non-covalently bound inhibitor and interfering substances.[4]
-
Mass Analysis: Analyze the samples using a high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap instrument.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass increase corresponding to the molecular weight of this compound (minus any leaving groups) confirms covalent adduction.[2]
Data Presentation:
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| ALK (Control) | 36,868 | 36,868.5 | 0 | Unmodified Protein |
| ALK + this compound | - | 37,194.5 | +326 | Covalent Adduct (2 moieties) |
Note: The data in the table is illustrative, based on a similar study on ALK modification.[5]
b) Peptide Mapping Mass Spectrometry (LC-MS/MS)
To identify the specific amino acid residue(s) targeted by the covalent inhibitor, peptide mapping is employed. This "bottom-up" approach provides precise localization of the modification.
Experimental Protocol:
-
Incubation and Denaturation: Following incubation of ALK with this compound, denature the protein and reduce and alkylate the cysteine residues.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the known sequence of ALK to identify peptides. A mass shift on a specific peptide indicates the site of covalent modification. The fragmentation pattern in the MS/MS spectrum can pinpoint the exact modified amino acid.[3]
Data Presentation:
| Peptide Sequence | Theoretical m/z | Observed m/z | Modification Site | Interpretation |
| Cys-containing peptide | 850.4 | 982.9 | Cys1156 | Covalent modification at Cys1156 |
| Control peptide | 732.8 | 732.8 | None | Unmodified peptide |
Note: The data in the table is illustrative.
Workflow for Mass Spectrometry Analysis
References
- 1. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel covalent modification of human anaplastic lymphoma kinase (ALK) and potentiation of crizotinib-mediated inhibition of ALK activity by BNP7787 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Alk-IN-21 Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, such as small molecule kinase inhibitors, has revolutionized cancer treatment. However, a critical step in the preclinical validation of any new inhibitor is to rigorously demonstrate that its biological effects are a direct consequence of modulating its intended target. This guide provides a comparative framework for validating the on-target effects of a novel Anaplastic Lymphoma Kinase (ALK) inhibitor, Alk-IN-21, by comparing its activity to that of genetic knockdown of the ALK protein. This approach is considered a gold standard for target validation in drug discovery.[1][2]
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[3][4][5] It activates several downstream signaling pathways, such as the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, to promote cell proliferation and survival.[5][6] this compound is a potent and selective ATP-competitive inhibitor designed to block the kinase activity of ALK. To confirm its specificity, its effects must be shown to mimic the effects of directly removing the ALK protein from the cells using techniques like RNA interference (RNAi).
This guide outlines the expected comparative outcomes, detailed experimental protocols, and visual workflows for researchers seeking to perform such validation studies.
Comparative Effects of this compound vs. ALK Genetic Knockdown
The primary hypothesis for this validation is that the phenotypic and signaling effects observed upon treatment with this compound will closely mirror those seen when ALK expression is suppressed by genetic methods (e.g., siRNA). The following table summarizes the expected quantitative outcomes in an ALK-dependent cancer cell line.
| Parameter | Metric | Vehicle Control | This compound (100 nM) | Scrambled siRNA | ALK siRNA |
| Target Engagement | ALK Protein Expression (%) | 100% | ~100% | 100% | 15% |
| p-ALK (Y1604) Levels (%) | 100% | <10% | ~100% | <10% | |
| Downstream Signaling | p-STAT3 (Y705) Levels (%) | 100% | <20% | ~100% | <25% |
| p-ERK1/2 (T202/Y204) Levels (%) | 100% | <30% | ~100% | <35% | |
| p-AKT (S473) Levels (%) | 100% | <25% | ~100% | <30% | |
| Cellular Phenotype | Cell Proliferation (%) | 100% | ~25% | ~100% | ~30% |
| Apoptosis (Fold Change) | 1x | ~4.5x | ~1x | ~4.0x |
Table 1: Expected comparative data from treating an ALK-positive cancer cell line (e.g., H3122 NSCLC) for 48-72 hours. Values are representative and will vary based on experimental conditions.
Detailed Experimental Protocols
To achieve the results outlined above, the following protocols provide a detailed methodology for ALK knockdown, inhibitor treatment, and subsequent analysis.
Protocol 1: ALK Gene Knockdown using siRNA
This protocol describes the transient knockdown of ALK in an ALK-dependent cell line.
-
Cell Seeding: Plate ALK-positive cancer cells (e.g., H3122) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection. Use antibiotic-free growth medium.
-
siRNA Preparation: Reconstitute ALK-targeting siRNA and a non-targeting (scrambled) control siRNA to a stock concentration of 20 µM. For each well to be transfected, dilute 50 pmol of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complex mixture dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂. The optimal time should be determined to achieve maximal protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells after the incubation period to confirm ALK protein knockdown via Western blot analysis.
Protocol 2: Cell Treatment with this compound
This protocol is for the pharmacological inhibition of ALK.
-
Cell Seeding: Plate ALK-positive cells at the same density as for the siRNA experiment in parallel.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve the final desired concentration (e.g., 100 nM). Prepare a vehicle control using an equivalent volume of DMSO.
-
Treatment: 24 hours after seeding, replace the medium with fresh medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) corresponding to the genetic knockdown experiments.
Protocol 3: Western Blot Analysis for Signaling Pathways
This method is used to assess the phosphorylation status of ALK and its downstream effectors.
-
Cell Lysis: After treatment/transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensities, which are then normalized to the loading control and total protein levels.
Protocol 4: Cell Proliferation and Apoptosis Assays
These assays measure the phenotypic consequences of ALK inhibition.
-
Cell Proliferation (MTT Assay):
-
Seed cells in a 96-well plate and treat as described above.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Apoptosis (Caspase-Glo 3/7 Assay):
-
Seed cells in a white-walled 96-well plate and treat as described.
-
At the end of the incubation period, add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a plate reader.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz help to clarify complex relationships and experimental designs.
Caption: ALK signaling pathway and points of inhibition.
Caption: Workflow for comparative validation of this compound.
Caption: Logical framework for on-target validation.
References
- 1. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental therapy uses innate immunity to fight diverse cancers | Drug Discovery News [drugdiscoverynews.com]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The function and therapeutic targeting of anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Alk-IN-21: A Step-by-Step Guide for Laboratory Personnel
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals should adhere to the following procedures for the proper disposal of Alk-IN-21. This guide ensures the safe handling and disposal of this potent anaplastic lymphoma kinase (ALK) inhibitor, prioritizing personnel safety and environmental compliance.
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety glasses or goggles |
| Chemical-resistant gloves |
| Laboratory coat |
Step-by-Step Disposal Protocol
All chemical waste, including this compound, must be disposed of through an approved hazardous waste program.[4] Do not discharge to the sewer or dispose of in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[4]
-
Segregate solid and liquid waste into separate, clearly labeled containers.[6]
-
Avoid mixing this compound waste with other incompatible waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
-
-
Waste Accumulation and Storage:
-
Use only appropriate, leak-proof containers for waste storage, preferably the original container if it's in good condition.[7][8] Ensure the container's cap is secure.[7]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8]
-
Ensure the SAA is inspected weekly for any leaks or container degradation.[7]
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before disposal in the regular trash.[4][6]
-
-
Arranging for Pickup and Disposal:
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information based on available data for the compound and general laboratory safety guidelines.
| Parameter | Value/Guideline | Source |
| Molecular Formula | C35H45ClN6O6S4 | [9] |
| Recommended PPE | Safety glasses, gloves, lab coat | General Best Practice |
| Disposal Method | Hazardous Waste Collection Program | [4] |
| Empty Container Disposal | Triple-rinse, deface label, then regular trash | [4] |
| Satellite Accumulation Limit | Max. 55 gallons (or 1 quart for acutely toxic waste) | [8] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by environmental protection agencies and institutional safety offices.[4][7][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. chembk.com [chembk.com]
Personal protective equipment for handling Alk-IN-21
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Alk-IN-21. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a potent Anaplastic Lymphoma Kinase (ALK) inhibitor and should be handled with care.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the analogous compound ALK-IN-1 indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, comprehensive personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4] |
| Body Protection | Laboratory Coat | A buttoned lab coat is required to protect against skin contact.[3] |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder form to avoid inhalation.[2][3] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.
Operational Plan for Handling this compound:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] The work area should be well-ventilated, preferably within a chemical fume hood.[5]
-
Weighing and Aliquoting: Handle the solid form of this compound in a designated area, such as a chemical fume hood, to minimize inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][4]
Accidental Exposure and First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are based on guidelines for the analogous compound ALK-IN-1.[2]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan:
-
Waste Classification: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and non-reactive container.
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, following all local, state, and federal regulations.[6] Do not dispose of down the drain or in regular trash.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. bcichem.com [bcichem.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. lawnaddicts.com.au [lawnaddicts.com.au]
- 7. Alkaline Substances: Storage, Transportation, and Recycling Guidelines [utilvtorprom.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
